molecular formula C4H11ClN2 B1386421 (Cyclopropylmethyl)hydrazine hydrochloride CAS No. 1181457-83-9

(Cyclopropylmethyl)hydrazine hydrochloride

Cat. No.: B1386421
CAS No.: 1181457-83-9
M. Wt: 122.6 g/mol
InChI Key: QWVKSHGNSRKWMX-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.
The exact mass of the compound (Cyclopropylmethyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Cyclopropylmethyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKSHGNSRKWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-83-9
Record name Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1)
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Record name (cyclopropylmethyl)hydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (Cyclopropylmethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for (Cyclopropylmethyl)hydrazine hydrochloride. Based on its structural characteristics as a hydrazine derivative, this compound is classified as a potential mechanism-based inhibitor of monoamine oxidase (MAO). This document will explore the fundamental roles of MAO-A and MAO-B in neurotransmitter metabolism, delve into the chemical intricacies of irreversible inhibition by hydrazine-based compounds, and contextualize the probable biochemical interactions of (Cyclopropylmethyl)hydrazine with the flavin adenine dinucleotide (FAD) cofactor. Furthermore, this guide will present established experimental protocols for characterizing MAO inhibitors, offering a robust framework for the empirical investigation of this compound. While direct experimental data for (Cyclopropylmethyl)hydrazine hydrochloride is not extensively available in current literature, this guide synthesizes information from closely related analogs to provide a scientifically grounded and in-depth perspective for researchers, scientists, and drug development professionals.

Introduction: The Monoamine Oxidase Family and Its Therapeutic Relevance

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters and dietary amines.[1] There are two primary isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct substrate specificities and inhibitor sensitivities.[1]

  • MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, and its inhibition is a key strategy in the treatment of depression.[1]

  • MAO-B primarily metabolizes dopamine and phenylethylamine, and selective inhibition of this isoform is utilized in the management of Parkinson's disease.[2]

The enzymatic action of MAOs involves the oxidative deamination of their substrates, a process that produces aldehydes, ammonia, and hydrogen peroxide. Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, making these enzymes significant targets for therapeutic intervention.[2]

(Cyclopropylmethyl)hydrazine hydrochloride, given its structural features, is hypothesized to function as a monoamine oxidase inhibitor (MAOI). The presence of the hydrazine functional group is a hallmark of a class of MAOIs known for their mechanism-based, irreversible inhibition.[1][3]

The Postulated Mechanism of Action: Irreversible Inhibition

The mechanism of action for many hydrazine-based MAOIs is characterized by an initial, reversible binding event followed by an irreversible inactivation of the enzyme.[4] This process involves the formation of a stable covalent bond between the inhibitor and the enzyme's FAD cofactor.[1]

Initial Binding and Enzymatic Activation

The inhibitory process is initiated by the non-covalent binding of the (Cyclopropylmethyl)hydrazine molecule within the active site of the MAO enzyme. The selectivity of an inhibitor for MAO-A versus MAO-B is often determined by the initial reversible binding affinity.[4] Following this initial binding, the MAO enzyme itself catalyzes the oxidation of the hydrazine derivative. This enzymatic transformation generates a highly reactive intermediate species.[5]

Covalent Adduct Formation with the FAD Cofactor

The reactive intermediate generated in the previous step then rapidly reacts with the FAD cofactor, forming a stable covalent adduct.[4] This covalent modification of the flavin moiety permanently inactivates the enzyme. The restoration of enzymatic activity is not possible through simple dissociation of the inhibitor; instead, it requires the de novo synthesis of the MAO enzyme.[3]

The precise nature of the FAD adduct can vary depending on the specific hydrazine inhibitor. For many hydrazine derivatives, the covalent bond is formed at the N5 position of the flavin ring.[4]

Below is a diagram illustrating the proposed general mechanism of irreversible MAO inhibition by a hydrazine derivative like (Cyclopropylmethyl)hydrazine.

MAO_Inhibition cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (Active) MAO_FAD_Intermediate Reactive Intermediate Complex MAO_FAD->MAO_FAD_Intermediate Enzymatic Oxidation MAO_FAD_Inactive MAO-FAD-Inhibitor Adduct (Inactive) MAO_FAD_Intermediate->MAO_FAD_Inactive Covalent Bond Formation Inhibitor (Cyclopropylmethyl)hydrazine Inhibitor->MAO_FAD Reversible Binding

Caption: Proposed mechanism of irreversible MAO inhibition.

Structure-Activity Relationships of Hydrazine-Based MAOIs

The inhibitory potency and selectivity of hydrazine derivatives are influenced by their chemical structure. While specific data for (Cyclopropylmethyl)hydrazine is lacking, general principles can be inferred from related compounds:

  • The Hydrazine Moiety : This functional group is essential for the mechanism-based inactivation, as it is the substrate for the enzymatic oxidation that leads to the reactive intermediate.

  • Substituents : The nature of the substituent on the hydrazine (in this case, the cyclopropylmethyl group) plays a crucial role in determining the inhibitor's affinity for the active site and its selectivity for MAO-A or MAO-B. The size, shape, and electronic properties of this substituent influence how the molecule fits into the distinct active site cavities of the two MAO isoforms.

Experimental Protocols for Characterizing MAO Inhibitors

To empirically determine the mechanism of action of (Cyclopropylmethyl)hydrazine hydrochloride, a series of well-established biochemical assays can be employed.

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This can be determined using a variety of in vitro assays that measure MAO activity. A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Protocol: Fluorometric MAO Activity Assay

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • (Cyclopropylmethyl)hydrazine hydrochloride (test inhibitor)

    • Known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) inhibitors (as controls)

    • MAO substrate (e.g., p-tyramine)

    • Amplex® Red reagent (or similar fluorescent probe)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of (Cyclopropylmethyl)hydrazine hydrochloride in assay buffer.

    • In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

    • Add the different concentrations of the test inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with a known irreversible inhibitor (negative control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

    • Prepare a working solution containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding the working solution to all wells.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of MAO inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Assessment of Reversibility

To determine whether the inhibition is reversible or irreversible, a dialysis or dilution experiment can be performed.

Protocol: Reversibility Assay by Dialysis

  • Procedure:

    • Incubate the MAO enzyme with a concentration of (Cyclopropylmethyl)hydrazine hydrochloride that produces significant inhibition (e.g., 10x IC50).

    • As a control, incubate the enzyme with a known reversible inhibitor and another with a known irreversible inhibitor. Also, maintain an enzyme sample with no inhibitor.

    • After the incubation period, subject the enzyme-inhibitor mixtures to extensive dialysis against a large volume of assay buffer to remove any unbound inhibitor.

    • Following dialysis, measure the residual MAO activity of all samples using the fluorometric assay described above.

    • Interpretation:

      • If the enzymatic activity is restored after dialysis, the inhibition is reversible.

      • If the enzymatic activity remains inhibited after dialysis, the inhibition is irreversible.

Determination of Kinetic Parameters (Ki and kinact)

For irreversible inhibitors, the kinetic parameters Ki (the initial binding constant) and kinact (the rate of inactivation) can be determined through more detailed kinetic studies. These experiments involve measuring the rate of enzyme inactivation at various inhibitor concentrations.

The following diagram outlines the general workflow for characterizing a potential MAO inhibitor.

workflow start Start: (Cyclopropylmethyl)hydrazine hydrochloride ic50 Determine IC50 for MAO-A and MAO-B start->ic50 reversibility Assess Reversibility (Dialysis/Dilution) ic50->reversibility kinetics Determine Kinetic Parameters (Ki, kinact) reversibility->kinetics If Irreversible mechanism Elucidate Mechanism of Action reversibility->mechanism If Reversible kinetics->mechanism

Caption: Experimental workflow for MAO inhibitor characterization.

Conclusion

Based on its chemical structure as a hydrazine derivative, (Cyclopropylmethyl)hydrazine hydrochloride is strongly predicted to act as a mechanism-based, irreversible inhibitor of monoamine oxidase. Its mechanism of action likely involves an initial reversible binding to the enzyme's active site, followed by enzymatic oxidation to a reactive intermediate that forms a covalent adduct with the FAD cofactor, leading to permanent inactivation of the enzyme. The specific inhibitory potency and selectivity for MAO-A versus MAO-B would be determined by the cyclopropylmethyl substituent.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this proposed mechanism. Such studies are essential to fully characterize the pharmacological profile of (Cyclopropylmethyl)hydrazine hydrochloride and to ascertain its potential as a therapeutic agent.

References

(Cyclopropylmethyl)hydrazine hydrochloride molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of (Cyclopropylmethyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclopropylmethyl)hydrazine hydrochloride is a key chemical intermediate, notably utilized in the synthesis of advanced therapeutic agents such as bumped-kinase inhibitors for treating cryptosporidiosis.[1] This guide provides a detailed exploration of its molecular structure, bonding characteristics, and the stereoelectronic properties that underpin its reactivity and utility in medicinal chemistry. In the absence of extensive empirical data for this specific salt, this document integrates computational predictions with established principles of structural chemistry and spectroscopy to offer a comprehensive and actionable resource for researchers.

Introduction: A Molecule of Strategic Importance

The unique structural amalgamation of a strained cyclopropyl ring and a nucleophilic hydrazine moiety makes (cyclopropylmethyl)hydrazine a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for various applications in drug discovery and development. Understanding the precise three-dimensional arrangement of atoms, the nature of the chemical bonds, and the electronic distribution within (cyclopropylmethyl)hydrazine hydrochloride is paramount for predicting its reactivity, designing synthetic routes, and ultimately, for the rational design of novel therapeutics.

This guide will delve into the molecular architecture of this compound, offering insights into its covalent and ionic bonding. We will explore its predicted geometry and spectroscopic signatures, providing a robust framework for its characterization and application in research settings.

Molecular Structure and Conformation

The molecular structure of (cyclopropylmethyl)hydrazine hydrochloride, with the chemical formula C4H11ClN2 and a molecular weight of approximately 122.60 g/mol , is characterized by a cyclopropylmethyl group appended to a hydrazine core, which is protonated and ionically bonded to a chloride anion.[2]

Key Structural Features

The molecule can be deconstructed into three primary components:

  • The Cyclopropyl Ring: A highly strained, three-membered carbocycle. This strain influences the hybridization of the carbon atoms and the nature of the C-C and C-H bonds, impacting the molecule's overall reactivity and conformation.

  • The Methylene Bridge (-CH2-): A flexible linker connecting the rigid cyclopropyl group to the hydrazine nitrogen. Rotation around the C-C and C-N single bonds allows for conformational flexibility.

  • The Hydrazinium Cation (-NH2-NH3+): The protonated hydrazine moiety. The positive charge is localized on the nitrogen atoms, enhancing the molecule's polarity and water solubility. This protonation is key to the formation of the stable hydrochloride salt.

  • The Chloride Anion (Cl-): The counterion that forms an ionic bond with the hydrazinium cation.

Predicted Molecular Geometry and Bonding Parameters

In the absence of experimental crystallographic data, computational modeling provides valuable insights into the molecule's geometry. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles based on computational chemistry.

Parameter Atoms Involved Predicted Value Commentary
Bond Lengths
C-C (cyclopropyl)~1.51 ÅTypical for a cyclopropane ring, slightly shorter than a standard alkane C-C bond.
C-CH2~1.52 ÅStandard sp3-sp3 carbon-carbon single bond.
CH2-N~1.47 ÅTypical carbon-nitrogen single bond length.
N-N~1.45 ÅStandard nitrogen-nitrogen single bond in a hydrazinium ion.
Bond Angles
C-C-C (cyclopropyl)~60°Characteristic of the strained three-membered ring.
C-CH2-N~112°Approximates a tetrahedral geometry.
H-N-H~107°Reflects the sp3 hybridization of the nitrogen atoms.[3]
Ionic Interaction N+...Cl-VariableThe distance and coordination depend on the crystal lattice packing.
Conformational Analysis

The two primary rotatable bonds, C(cyclopropyl)-CH2 and CH2-N, dictate the overall conformation of the organic cation. The relative orientation of the cyclopropyl ring and the hydrazinium group is crucial for its interaction with other molecules, such as enzyme active sites.

// Chloride Anion Cl [shape=circle, style=filled, fillcolor="#34A853", label="Cl-", pos=" -5,0!"];

// Ionic Bond N2 -> Cl [style=dashed, arrowhead=none, label="Ionic Interaction"]; }

Figure 1: Ball-and-stick model of (Cyclopropylmethyl)hydrazine hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of (cyclopropylmethyl)hydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different types of protons:

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Cyclopropyl CH0.2 - 0.6Multiplet1H
Cyclopropyl CH20.6 - 1.2Multiplet4H
Methylene CH2~2.8 - 3.2Doublet2H
Hydrazinium NH/NH24.0 - 7.0Broad Singlets5H

Note: The chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with D2O.[4] The upfield chemical shifts for the cyclopropyl protons are characteristic of this strained ring system.[5]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments:

Carbon Type Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH10 - 15
Cyclopropyl CH23 - 8
Methylene CH2~50 - 60
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Hydrazinium)Stretching3200 - 3400 (broad)
C-H (Aliphatic)Stretching2850 - 3000
N-H (Hydrazinium)Bending1500 - 1650
C-NStretching1000 - 1250

The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to (cyclopropylmethyl)hydrazine hydrochloride involves a two-step process starting from cyclopropylamine. This method is adapted from a known procedure for a similar compound.[6]

G

Figure 2: Proposed synthesis of (Cyclopropylmethyl)hydrazine hydrochloride.

Step-by-Step Protocol:

  • Boc Protection: Cyclopropylamine is reacted with an N-Boc protected hydroxylamine derivative, such as N-Boc-O-tosyl hydroxylamine, in the presence of a non-nucleophilic base like N-methyl morpholine. This reaction forms the N-Boc protected intermediate, N-Boc-(cyclopropylmethyl)hydrazine.

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, typically an aqueous solution of hydrochloric acid. This step simultaneously deprotects the hydrazine and forms the hydrochloride salt.

Reactivity Profile

The reactivity of (cyclopropylmethyl)hydrazine hydrochloride is dominated by the nucleophilicity of the hydrazine moiety. In the presence of a base, the free hydrazine can be liberated, which can then participate in a variety of chemical transformations.

  • Nucleophilic Substitution and Addition: The terminal -NH2 group is a potent nucleophile, readily reacting with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

  • Formation of Heterocycles: Its bifunctional nature makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[7]

  • Role in Bumped-Kinase Inhibitor Synthesis: In the context of its known application, the hydrazine moiety likely acts as a nucleophile to displace a leaving group on a heterocyclic core, thereby installing the cyclopropylmethylhydrazine side chain that is crucial for binding to the "bumped" active site of the target kinase.

Experimental Validation and Methodologies

While this guide provides a detailed theoretical and predictive overview, empirical validation is a cornerstone of scientific integrity. The following experimental protocols would be employed for the definitive characterization of (cyclopropylmethyl)hydrazine hydrochloride.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing.

Methodology:

  • Crystallization: Grow single crystals of (cyclopropylmethyl)hydrazine hydrochloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

G

Figure 3: Workflow for X-ray crystallographic analysis.

NMR and IR Spectroscopy

Objective: To confirm the molecular structure and assess the purity of the sample.

Methodology:

  • Sample Preparation: For NMR, dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6). For IR, prepare a KBr pellet or a thin film.

  • Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, and IR spectra using standard spectroscopic parameters.

  • Spectral Analysis: Assign the observed signals to the corresponding nuclei and functional groups based on their chemical shifts, multiplicities, and characteristic frequencies. Compare the experimental spectra with the predicted data.

Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride is a molecule with significant potential in medicinal chemistry, largely owing to its unique combination of a strained cyclopropyl ring and a reactive hydrazine group. This guide has provided a comprehensive overview of its molecular structure and bonding, integrating computational predictions with established spectroscopic principles. The detailed analysis of its geometry, conformational flexibility, and predicted spectroscopic signatures offers a valuable resource for researchers engaged in the synthesis and application of this important chemical entity. The outlined experimental methodologies provide a clear path for the empirical validation of the predictive data presented herein.

References

  • PubChem. (Cyclopropylmethyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

  • SpectraBase. Hydrazine. Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.19: Amines- Structure and Synthesis. [Link]

  • ResearchGate. (2017, June 12). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

  • MySkinRecipes. (Cyclopropylmethyl)hydrazine dihydrochloride. [Link]

  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

Sources

Early discovery and history of (Cyclopropylmethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early History and Scientific Context of (Cyclopropylmethyl)hydrazine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the origins of (Cyclopropylmethyl)hydrazine hydrochloride, placing its development within the broader narrative of mid-20th-century pharmaceutical innovation. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its scientific lineage is clearly traceable to a pivotal era of research into monoamine oxidase inhibitors (MAOIs). This document reconstructs the scientific reasoning, experimental context, and chemical synthesis methodologies that defined the class of compounds to which (Cyclopropylmethyl)hydrazine belongs.

Part 1: The Scientific Landscape – The Dawn of the MAOIs

The story of (Cyclopropylmethyl)hydrazine begins not with the compound itself, but with a series of serendipitous discoveries in the 1950s that revolutionized the treatment of depression. The journey started with iproniazid, a hydrazine derivative initially developed as a treatment for tuberculosis.[1][2] Researchers observed that patients treated with iproniazid exhibited significant mood elevation, a side effect that was quickly identified as having therapeutic potential.[3]

This observation led to the discovery that iproniazid inhibited monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine.[3] The resulting "monoamine theory of depression" postulated that increasing the levels of these neurotransmitters could alleviate depressive symptoms. This breakthrough triggered a wave of research by pharmaceutical companies to synthesize and screen a vast array of hydrazine derivatives for their antidepressant properties.[1][4] These early, non-selective, and irreversible MAOIs were among the very first effective pharmacological treatments for depression.[2][5]

Simultaneously, another class of compounds, the cyclopropylamines, emerged as potent MAOIs. Tranylcypromine, introduced in the early 1960s, became a cornerstone of this class, demonstrating that the strained cyclopropyl ring was a key pharmacophore for MAO inhibition.[6] It was at the confluence of these two major research streams—hydrazine chemistry and cyclopropylamine inhibitors—that (Cyclopropylmethyl)hydrazine was likely first synthesized and studied.

Part 2: The Emergence of (Cyclopropylmethyl)hydrazine

  • The Hydrazine Moiety (-NHNH₂): The foundational component of the first generation of MAOIs like iproniazid and phenelzine.[1]

  • The Cyclopropylmethyl Group: An extension of the research into cyclopropyl-containing molecules, which were known to be potent mechanism-based inhibitors of MAO.[6]

A pivotal paper published in 1968 by researchers J. Mills, R. Kattau, I. H. Slater, and R. W. Fuller from The Lilly Research Laboratories, titled "N-substituted cyclopropylamines as monoamine oxidase inhibitors," provides the most direct insight into the scientific context.[6] This study explored the structure-activity relationships of various cyclopropylamine derivatives, investigating how different substitutions on the amine would affect MAO inhibition. Although (Cyclopropylmethyl)hydrazine is not explicitly named as a lead compound, its structure is a clear and logical analog within the scope of this research. It is highly probable that it was synthesized as part of this or a similar corporate research program aimed at discovering novel MAOIs with improved efficacy or safety profiles.

Part 3: Early Synthesis Protocols – A Representative Methodology

The early synthesis of hydrazine derivatives was a core competency of medicinal chemists in the post-war era. The preparation of (Cyclopropylmethyl)hydrazine would have followed established synthetic routes. Below is a detailed, step-by-step protocol representing a plausible and chemically sound method from that period, based on the known reactions of the time.

Experimental Protocol: Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride

Objective: To synthesize (Cyclopropylmethyl)hydrazine from a suitable cyclopropyl precursor. This protocol describes a two-step process involving the formation of a hydrazone followed by reduction.

Step 1: Formation of Cyclopropanecarboxaldehyde Hydrazone

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxaldehyde (1.0 eq) dissolved in ethanol (5 mL per gram of aldehyde).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition is exothermic, and cooling may be applied to maintain a temperature below 40°C.

    • Causality: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The excess hydrazine ensures the reaction goes to completion. Ethanol is a common, effective solvent for both reactants.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude hydrazone is a viscous oil or a low-melting solid and is often used in the next step without further purification.

Step 2: Reduction of the Hydrazone to (Cyclopropylmethyl)hydrazine

  • Reaction Setup: The crude hydrazone from Step 1 is dissolved in a suitable solvent such as acetic acid or ethanol in a flask.

  • Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over Palladium on carbon) is carefully added. For sodium borohydride, it is added portion-wise to control the reaction rate.

    • Causality: The C=N double bond of the hydrazone is reduced to a C-N single bond, yielding the target hydrazine. Catalytic hydrogenation was a common reduction method in the 1960s and would be highly effective here.

  • Reaction Monitoring & Quenching: The reaction is stirred until completion (monitored by TLC). If an acid solvent is used, the reaction is carefully quenched by the addition of a base (e.g., NaOH solution) until the pH is neutral or slightly basic.

  • Extraction: The aqueous mixture is extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate.

Step 3: Salt Formation to Yield Hydrochloride Salt

  • Procedure: The dried organic solution containing the free base of (Cyclopropylmethyl)hydrazine is cooled in an ice bath. A solution of hydrochloric acid in ethanol or ether is added dropwise with stirring.

  • Precipitation: (Cyclopropylmethyl)hydrazine hydrochloride will precipitate as a white solid.

    • Trustworthiness: The formation of a salt is a standard and reliable method for purifying and stabilizing amines and hydrazines. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and weigh than the free base oil.

  • Isolation: The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Visualization of Synthesis Workflow

Synthesis_of_Cyclopropylmethylhydrazine_HCl cluster_intermediates Intermediate cluster_products Final Products aldehyde Cyclopropanecarboxaldehyde hydrazone Cyclopropanecarboxaldehyde Hydrazone aldehyde->hydrazone + Hydrazine Hydrate (Ethanol, RT) Step 1: Condensation hydrazine Hydrazine Hydrate hydrazine->hydrazone freebase (Cyclopropylmethyl)hydrazine (Free Base) hydrazone->freebase Reduction (e.g., H₂/Pd-C) Step 2: Reduction hcl_salt (Cyclopropylmethyl)hydrazine Hydrochloride freebase->hcl_salt + HCl (in Ether) Step 3: Salt Formation

Sources

Predicted ADMET properties of (Cyclopropylmethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Properties of (Cyclopropylmethyl)hydrazine Hydrochloride

Abstract

(Cyclopropylmethyl)hydrazine hydrochloride is a small molecule of interest in synthetic chemistry, potentially serving as a building block in the development of novel therapeutic agents.[1][2] Understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for any progression in drug discovery. This guide provides a comprehensive, in-silico-based prediction and analysis of the ADMET properties of (Cyclopropylmethyl)hydrazine hydrochloride. By integrating data from analogous structures, particularly cyclopropylamines and hydrazine derivatives, with established computational methodologies, we construct a predictive profile to guide further research. This document explains the causal reasoning behind the predictions, outlines protocols for their validation, and offers insights into the potential liabilities and opportunities associated with this chemical scaffold.

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of evaluating ADMET properties at the earliest stages. A candidate molecule's success is contingent not only on its efficacy at a biological target but also on its ability to reach that target in sufficient concentration without causing undue toxicity.[3] High attrition rates in later-stage development are frequently attributed to poor pharmacokinetic or safety profiles.[3]

This guide focuses on (Cyclopropylmethyl)hydrazine hydrochloride (PubChem CID: 43810808), a molecule featuring two key structural motifs: a cyclopropylmethylamine group and a hydrazine moiety.[4] The cyclopropyl group is often used in medicinal chemistry to enhance metabolic stability and introduce conformational constraint.[5] Conversely, the hydrazine group is a well-known structural alert, often associated with metabolic activation and various toxicities.[6][7] This duality makes a thorough, predictive ADMET assessment essential. We will leverage established principles of computational toxicology and pharmacokinetics to build a scientifically grounded profile of this molecule.[8][9]

Physicochemical Properties and Initial Druglikeness Assessment

The foundational step in any ADMET prediction is the analysis of the molecule's physicochemical properties, which fundamentally influence its biological behavior.

PropertyPredicted/Known ValueSource
Molecular FormulaC₄H₁₁ClN₂PubChem[4]
Molecular Weight122.60 g/mol PubChem[4]
XLogP3 (Lipophilicity)Prediction: ~0.5 - 1.5Inference
Topological Polar Surface Area (TPSA)40.8 ŲPubChem[4]
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds2Calculated

Analysis and Interpretation:

The molecule adheres to Lipinski's Rule of Five, a foundational guideline for predicting oral bioavailability.[10][11] Its low molecular weight (< 500), moderate lipophilicity (LogP < 5), and acceptable hydrogen bond donor/acceptor count suggest a favorable starting point for passive absorption. The TPSA of 40.8 Ų is well below the 120 Ų threshold often associated with good oral absorption and the potential for blood-brain barrier penetration.[10]

Predicted Pharmacokinetic Profile (ADME)

Absorption

Oral Bioavailability: The prediction of oral bioavailability is multifactorial, depending on solubility, permeability, and first-pass metabolism.[12] Given its favorable physicochemical properties, (Cyclopropylmethyl)hydrazine hydrochloride is predicted to have moderate to good passive gastrointestinal absorption .

Permeability: The low TPSA and molecular weight suggest that the molecule is likely to be readily permeable across the intestinal epithelium via transcellular passive diffusion. In-silico models like the BOILED-Egg plot would likely place this compound in the region of high gastrointestinal absorption.[10][11]

Protocol 1: In-Silico Prediction of Absorption and Bioavailability

This protocol outlines a generalized workflow for obtaining initial ADMET predictions using freely available web servers like SwissADME.[11]

  • Input Structure: Obtain the SMILES string for (Cyclopropylmethyl)hydrazine: C1CC1CN[NH2].

  • Submission: Navigate to the SwissADME web server and input the SMILES string.

  • Analysis of Physicochemical Properties: Review the calculated properties, including MW, LogP, TPSA, and Lipinski's rule violations.

  • Pharmacokinetic Prediction:

    • Examine the "Gastrointestinal absorption" prediction (e.g., High).

    • Analyze the "BOILED-Egg" diagram to visualize its position relative to GI absorption and BBB permeation.[10]

    • Note the "Bioavailability Score," which provides a probabilistic estimate of oral bioavailability.[11]

  • Data Compilation: Tabulate the predicted values for internal documentation and comparison with other candidate molecules.

Distribution

Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system (CNS).[13] Small molecules with low TPSA (< 90 Ų) and low molecular weight are more likely to cross it.[14] Given its TPSA of 40.8 Ų, (Cyclopropylmethyl)hydrazine hydrochloride is predicted to be CNS penetrant . This prediction is critically important in the context of the known neurotoxic potential of hydrazine derivatives.[6] Hypoxic stress induced by some hydrazine derivatives has been shown to increase BBB permeability, which could exacerbate CNS exposure.[15]

Plasma Protein Binding (PPB): Specific prediction of PPB is difficult without experimental data. However, compounds with low lipophilicity tend to have lower PPB. It is reasonable to predict low to moderate plasma protein binding , meaning a significant fraction of the drug would be free in circulation to exert its effects.

Metabolism

The metabolism of this compound is predicted to be complex, driven by both the cyclopropylamine and hydrazine moieties. This represents a significant liability.

Key Predicted Metabolic Pathways:

  • Oxidation of the Cyclopropylamine Moiety: The cyclopropyl group attached to an amine is susceptible to Cytochrome P450 (CYP)-mediated oxidation. This can lead to ring-opening, forming reactive intermediates that can covalently bind to proteins or form glutathione (GSH) conjugates.[5] This pathway is a known mechanism of hepatotoxicity for drugs like trovafloxacin.[5]

  • N-Acetylation of the Hydrazine: Hydrazine and its derivatives can be metabolized by N-acetyltransferase (NAT) enzymes. The rate of acetylation can vary depending on an individual's genetic phenotype (fast vs. slow acetylators), which can influence both efficacy and toxicity.[7]

  • Oxidation to Free Radicals: The hydrazine moiety can be oxidized by CYPs, peroxidases, and other enzymes to form highly reactive free radical species.[7] These radicals can induce oxidative stress and damage cellular macromolecules like DNA and proteins, contributing to toxicity.[7]

Diagram 1: Predicted Metabolic Pathways

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Downstream Effects Parent (Cyclopropylmethyl)hydrazine Metabolite1 Hydroxylated Metabolites / Ring-Opened Intermediates Parent->Metabolite1 CYP-mediated Oxidation (on Cyclopropyl Ring) Metabolite2 Hydrazyl & Carbon-centered Radicals Parent->Metabolite2 CYP / Peroxidase Oxidation (on Hydrazine Moiety) Metabolite3 Acetylated Hydrazine Parent->Metabolite3 N-Acetyltransferase (NAT) Metabolite4 GSH Conjugates Metabolite1->Metabolite4 GSH Transferase Effect1 Covalent Adducts (Hepatotoxicity) Metabolite1->Effect1 Effect2 Oxidative Stress / DNA Damage (Genotoxicity) Metabolite2->Effect2

Caption: Predicted metabolic activation of (Cyclopropylmethyl)hydrazine.

Excretion

Based on studies of hydrazine, the primary route of excretion for (Cyclopropylmethyl)hydrazine hydrochloride and its metabolites is predicted to be through the urine , with a minor component potentially eliminated via exhalation .[6] The rate and extent of excretion will depend heavily on its metabolic profile and the water solubility of the resulting metabolites.

Predicted Toxicity Profile

The hydrazine moiety is a significant toxicological concern. The GHS classification for the hydrochloride salt already indicates acute toxicity and irritation.[4]

Toxicity EndpointPredicted RiskRationale / Causal Mechanism
Acute Toxicity High GHS classification indicates the compound is harmful if swallowed, inhaled, or in contact with skin.[4] Hydrazines are generally highly toxic by any route of exposure.[16]
Neurotoxicity High Hydrazine-containing compounds are known to inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA. Reduced GABA levels can lead to CNS hyperexcitability and seizures.[6] The predicted BBB permeability exacerbates this risk.
Hepatotoxicity High Risk stems from the formation of reactive metabolites via CYP-mediated oxidation of the cyclopropylamine moiety, leading to covalent protein binding and cellular damage.[5]
Cardiotoxicity (hERG) Moderate Many small, nitrogen-containing molecules are known to block the hERG potassium channel, which can lead to QT prolongation and life-threatening arrhythmias.[17][18] While specific data is absent, this is a liability that must be evaluated experimentally.
Mutagenicity/Genotoxicity High Many hydrazine derivatives are mutagenic in bacterial assays (e.g., Ames test) and can cause DNA damage.[19][20] This is often linked to the formation of reactive free radical species during metabolism.[7] While some studies suggest hydrazine may not be mutagenic in mammalian cells, the risk for derivatives remains a major concern.[21]
Carcinogenicity High Hydrazine and several of its derivatives are classified as probable or possible human carcinogens by IARC and the EPA. Carcinogenicity is strongly correlated with the compound's ability to cause DNA damage.[20]

Diagram 2: Workflow for In-Silico Toxicity Prediction

Toxicity Prediction Workflow cluster_endpoints Predicted Endpoints Input Input Molecule SMILES: C1CC1CN[NH2] QSAR QSAR Models (e.g., ADMET Predictor™, pkCSM) Input->QSAR DEREK Knowledge-Based Systems (e.g., DEREK Nexus®) Input->DEREK Mutagenicity Mutagenicity (Ames) QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity hERG hERG Inhibition QSAR->hERG DEREK->Mutagenicity Structural Alerts: Hydrazine Hepatotoxicity Hepatotoxicity (DILI) DEREK->Hepatotoxicity Structural Alerts: Hydrazine, Cyclopropylamine Output Integrated Toxicity Report Mutagenicity->Output Carcinogenicity->Output hERG->Output Hepatotoxicity->Output

Caption: A conceptual workflow for computational toxicity assessment.

Summary and Recommendations for Drug Development Professionals

(Cyclopropylmethyl)hydrazine hydrochloride presents a challenging ADMET profile, characterized by a stark contrast between favorable pharmacokinetic predictors (good absorption, likely BBB penetration) and severe toxicological liabilities.

Summary of Predicted ADMET Properties:

ParameterPredictionConfidenceKey Rationale
Absorption GoodHighFavorable physicochemical properties (low MW, TPSA).
Distribution CNS PenetrantHighLow TPSA and MW.
Metabolism Extensive & ComplexHighPresence of both cyclopropylamine and hydrazine moieties, known sites of metabolic activation.[5][7]
Excretion Primarily RenalModerateBased on data for the parent hydrazine structure.[6]
Toxicity High Risk ProfileHighStructural alerts for mutagenicity, carcinogenicity, neurotoxicity, and hepatotoxicity.[4][6][20]

Recommendations:

  • Strict Avoidance as a Lead Candidate: Given the high probability of metabolism-driven toxicity, this molecule in its current form is not a suitable candidate for therapeutic development. The hydrazine moiety is a non-negotiable liability.

  • Use as a Synthetic Reagent: When used as a reagent, appropriate safety precautions are critical. The GHS data indicates the need for personal protective equipment to prevent dermal, ocular, and inhalation exposure.[4][22]

  • Scaffold-Hopping and Bioisosteric Replacement: For researchers interested in the cyclopropylmethylamine scaffold, the primary objective should be to replace the hydrazine group with a non-toxic bioisostere. The goal would be to retain the desired binding interactions while eliminating the metabolic and toxicological liabilities.

  • Mandatory Experimental Validation: If any derivative containing the hydrazine moiety is considered for progression, a minimal set of in-vitro assays must be conducted to validate these predictions, including:

    • Ames Test: To assess mutagenic potential.

    • Hepatocyte Stability Assay: With metabolite identification to confirm the formation of reactive intermediates.

    • hERG Patch-Clamp Assay: To definitively measure cardiotoxic risk.

    • In-vitro Micronucleus Test: To assess for chromosomal damage.

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An In-Depth Technical Guide to (Cyclopropylmethyl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical review of (Cyclopropylmethyl)hydrazine hydrochloride, a versatile chemical intermediate of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic routes, chemical reactivity, and its putative pharmacological role, providing both theoretical grounding and practical, field-proven insights.

Core Characteristics and Safe Handling

(Cyclopropylmethyl)hydrazine hydrochloride is a small molecule characterized by a reactive hydrazine moiety attached to a cyclopropylmethyl group. This unique combination makes it a valuable building block for introducing the cyclopropylmethyl scaffold—a common motif in modern pharmaceuticals known for improving metabolic stability and potency—while leveraging the rich chemistry of the hydrazine functional group.

Physicochemical Properties

A summary of the compound's key identifiers and physical properties is provided below. This data is essential for experimental design, reaction setup, and safety assessments.

PropertyValueReference(s)
CAS Number 1181457-83-9[1][2]
Molecular Formula C₄H₁₁ClN₂[1][3][4]
Molecular Weight 122.60 g/mol [3][4]
Appearance White to yellow solid
Storage Temperature 2-8 °C, in a dry, well-ventilated place[1]
InChI Key QWVKSHGNSRKWMX-UHFFFAOYSA-N[3]
Safety Profile and Handling Protocols

(Cyclopropylmethyl)hydrazine hydrochloride is classified as a hazardous substance.[3] Adherence to strict safety protocols is mandatory to mitigate risks.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Expert Insight: The primary risks are associated with its reactivity and potential for absorption. The hydrazine component can be corrosive and is a known sensitizer. The hydrochloride salt form, while generally more stable than the free base, can release HCl gas upon decomposition.

Mandatory Handling Protocol:

  • Engineering Controls: All handling of the solid must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for extended handling), and safety goggles with side shields.[5]

  • Dispensing: When weighing, use a balance inside the fume hood or an enclosure. Avoid creating dust. Use non-sparking tools.[5]

  • Spill & Waste Management: In case of a spill, cordon off the area and collect the material using an absorbent pad for liquids or by carefully sweeping the solid into a sealed container.[5] Do not allow the chemical to enter drains.[5] Dispose of waste in a labeled, sealed container according to institutional and local regulations for hazardous chemical waste.[5]

  • First Aid:

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Synthesis and Purification

While several synthetic routes exist, modern approaches prioritize safety, scalability, and mild reaction conditions. An effective and industrially relevant method avoids the use of hazardous Grignard reagents, instead proceeding from cyclopropylamine.[6]

Recommended Synthetic Workflow

The following two-step process is adapted from patent literature and represents a reliable method for laboratory-scale synthesis.[6]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Deprotection & Salt Formation A Cyclopropylamine C N-Boc-(Cyclopropylmethyl)hydrazine (Intermediate) A->C N-Methylmorpholine, THF, 0-20°C B N-Boc-O-tosyl hydroxylamine B->C D N-Boc-(Cyclopropylmethyl)hydrazine E (Cyclopropylmethyl)hydrazine Hydrochloride (Final Product) D->E HCl (aq), 20-50°C

Caption: Two-step synthesis of (Cyclopropylmethyl)hydrazine HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-(Cyclopropylmethyl)hydrazine [6]

  • Rationale: This step introduces the hydrazine moiety onto the cyclopropylamine core. The Boc (tert-butyloxycarbonyl) group is used as a protecting group to prevent further reaction on the newly introduced nitrogen, ensuring a clean transformation. N-methylmorpholine acts as a mild, non-nucleophilic base to quench the p-toluenesulfonic acid byproduct.

  • Procedure:

    • To a stirred solution of cyclopropylamine (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C in an ice bath, add a solution of N-Boc-O-tosyl hydroxylamine (1.0 eq) in THF dropwise over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Deprotection and Hydrochloride Salt Formation [6]

  • Rationale: Acid-catalyzed hydrolysis is a standard and efficient method for removing the acid-labile Boc group. Using aqueous hydrogen chloride directly accomplishes deprotection and the formation of the desired hydrochloride salt in a single step.

  • Procedure:

    • Dissolve the crude N-Boc-(Cyclopropylmethyl)hydrazine from the previous step in a suitable solvent like diethyl ether or methanol.

    • Add an excess of aqueous hydrogen chloride (e.g., 4M HCl in dioxane or 6M aqueous HCl, ~3-4 eq) to the solution.

    • Stir the mixture at room temperature or warm gently to 40-50°C for 2-4 hours. Gas evolution (CO₂) may be observed.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the mixture and collect the precipitated solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

    • Wash the solid with cold diethyl ether to remove non-polar impurities.

    • Dry the resulting white to off-white solid under vacuum to yield (Cyclopropylmethyl)hydrazine hydrochloride. Purity can be assessed by NMR and LC-MS. For higher purity, recrystallization from an ethanol/ether mixture can be performed.

Chemical Reactivity and Synthetic Utility

The synthetic value of (Cyclopropylmethyl)hydrazine hydrochloride lies in the nucleophilic character of its terminal nitrogen atom. It is a key reagent for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7][8]

A primary application is in the synthesis of pyrazoles via condensation with 1,3-dicarbonyl compounds. This reaction is fundamental for creating a wide array of biologically active molecules.

Caption: General synthesis of a pyrazole ring.

Field Application: (Cyclopropylmethyl)hydrazine hydrochloride has been specifically identified as a reagent used to synthesize bumped-kinase inhibitors, which are being investigated for the treatment of cryptosporidiosis.[1] This highlights its direct relevance in developing novel therapeutics.

Pharmacological Profile: A Putative Monoamine Oxidase Inhibitor

While direct pharmacological data on (Cyclopropylmethyl)hydrazine hydrochloride is sparse, its structural components—a cyclopropylamine and a hydrazine—strongly suggest it functions as a Monoamine Oxidase (MAO) inhibitor.[9][10][11]

Expert Insight: MAOs are enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12] Their inhibition increases the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant drugs.[12][13] Both cyclopropylamines (e.g., tranylcypromine) and hydrazines (e.g., phenelzine) are classic, clinically used MAO inhibitors.[11][13]

Proposed Mechanism of Action

Cyclopropylamines act as mechanism-based, irreversible inhibitors of MAO.[11] The proposed mechanism involves the enzyme oxidizing the amine, leading to the formation of a radical intermediate that covalently binds to the enzyme's FAD cofactor, rendering it inactive.

G MAO_FAD MAO Enzyme (FAD_ox) Complex [Enzyme-Substrate Complex] MAO_FAD->Complex Substrate (Cyclopropylmethyl)amine Substrate->Complex Binding Radical Cyclopropylaminyl Radical Cation Complex->Radical Single Electron Transfer Adduct Covalent Flavin Adduct (Inactive Enzyme) Radical->Adduct Ring Opening & Covalent Bond Formation

Caption: Proposed mechanism of irreversible MAO inhibition.

Protocol: In Vitro MAO Inhibition Assay

To validate this hypothesis, a standard fluorometric assay can be employed to measure the inhibition of MAO-A and MAO-B.

  • Principle: This assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a probe that becomes highly fluorescent upon reaction with H₂O₂ in the presence of horseradish peroxidase (HRP). A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, p-tyramine (substrate), Clorgyline (MAO-A specific inhibitor control), Pargyline (MAO-B specific inhibitor control), HRP, fluorescent probe (e.g., Amplex Red), assay buffer.

  • Procedure:

    • Prepare serial dilutions of (Cyclopropylmethyl)hydrazine hydrochloride in assay buffer.

    • In a 96-well microplate, add the MAO enzyme (A or B), assay buffer, and the test compound dilutions or controls.

    • Pre-incubate the plate for 15-30 minutes at 37°C. This step is crucial for irreversible inhibitors to allow time for the inactivation reaction to occur.

    • Initiate the reaction by adding the substrate (p-tyramine) and the detection mixture (HRP and fluorescent probe).

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~535 nm, Emission ~590 nm).

    • Calculate the rate of reaction for each concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Toxicological Considerations

The toxicological profile is a critical aspect of drug development. For (Cyclopropylmethyl)hydrazine hydrochloride, concerns stem from both its acute toxicity and the broader profile of the hydrazine chemical class.

  • Acute Toxicity: As established, the compound is harmful if ingested, inhaled, or in contact with skin.[3]

  • Metabolic Activation: Hydrazines can undergo metabolic N-oxidation by cytochrome P450 enzymes to form reactive diazene intermediates or radicals.[14] These species can covalently bind to cellular macromolecules like DNA and proteins, which is the mechanistic basis for the mutagenicity and carcinogenicity observed for some members of this class.[14][15]

  • MAOI-Specific Risks: If the compound is confirmed as an MAO inhibitor, it will carry the associated class risks, including the potential for a life-threatening hypertensive crisis if co-administered with certain drugs (e.g., sympathomimetics) or tyramine-rich foods (e.g., aged cheeses, cured meats).[12][13]

Analytical Methodologies

Accurate and sensitive analytical methods are required for quality control and for detecting the compound as a potential impurity in final drug products. Given its potential genotoxicity, detection limits in the low ppm range are often necessary.[16]

Protocol: GC-FID Analysis of Residual (Cyclopropylmethyl)hydrazine

Direct analysis by Gas Chromatography (GC) is challenging due to the polarity and reactivity of hydrazines. A standard approach involves derivatization to form a more volatile and stable analyte.[16]

  • Principle: The hydrazine is reacted with acetone to form the corresponding acetone azine, which is thermally stable and chromatographs well.

  • Derivatization & Sample Prep:

    • Accurately weigh the active pharmaceutical ingredient (API) sample (~100 mg) into a GC vial.

    • Add 1.0 mL of the derivatizing diluent (e.g., a solution of 1% formic acid in acetone). The acid catalyzes the reaction.

    • Cap the vial and vortex for ~3 minutes to ensure complete reaction and dissolution.

  • GC Conditions (Example): [16]

    • Column: DB-624 or similar mid-polarity column.

    • Injector: Split injection, 200°C.

    • Detector: Flame Ionization Detector (FID), 280°C.

    • Carrier Gas: Helium.

    • Oven Program: Isothermal at 95°C or a suitable temperature gradient to separate the acetone azine derivative from the solvent and other matrix components.

  • Quantification: A calibration curve is generated using standards of (Cyclopropylmethyl)hydrazine hydrochloride prepared and derivatized in the same manner.

Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride is a potent synthetic intermediate with significant utility in medicinal chemistry, particularly for the construction of heterocyclic drug candidates. Its structure strongly implies a role as a mechanism-based inhibitor of monoamine oxidase, a hypothesis that warrants experimental validation by any research group employing this scaffold. While its reactivity is its greatest asset, it also necessitates rigorous safety protocols and careful toxicological assessment, especially concerning the known hazards of the hydrazine class. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to safely and effectively utilize this valuable compound in their drug discovery and development endeavors.

References

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The Synthetic & Pharmacological Potential of (Cyclopropylmethyl)hydrazine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Versatile Chemical Scaffold

(Cyclopropylmethyl)hydrazine hydrochloride is a small molecule that stands at the intersection of robust synthetic utility and significant pharmacological potential. As a bifunctional reagent, it combines the nucleophilic reactivity of a hydrazine with the unique stereoelectronic properties of a cyclopropylmethyl group. This guide provides an in-depth exploration of this compound, moving beyond its basic properties to illuminate promising, evidence-based research avenues for scientists in organic synthesis and drug development. We will delve into its core applications as a precursor to advanced heterocyclic scaffolds and explore its potential as a neuromodulatory agent, grounded in the established pharmacology of related structures. This document is designed to serve as a practical and conceptual resource, explaining the causality behind experimental design and highlighting areas ripe for novel investigation.

Section 1: Physicochemical Properties & Handling

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in a research setting. (Cyclopropylmethyl)hydrazine is typically supplied and handled as its hydrochloride salt to improve stability and ease of handling compared to the free base.

PropertyValueSource(s)
Molecular Formula C₄H₁₁ClN₂[1]
Molecular Weight 122.60 g/mol [1]
CAS Number 1181457-83-9[1]
Appearance White to yellow solid
Storage Temperature 2-8 °C

Safety & Handling: (Cyclopropylmethyl)hydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[1]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood. For detailed safety protocols, consult the supplier's Safety Data Sheet (SDS).

Section 2: Core Research Area I - Synthesis of Bioactive Heterocycles

The primary and most documented application of (Cyclopropylmethyl)hydrazine hydrochloride is as a nucleophilic building block for the synthesis of nitrogen-containing heterocycles. Its hydrazine moiety is a classical precursor for the construction of pyrazole rings, a privileged scaffold in medicinal chemistry.

Application Focus: Precursor to Bumped Kinase Inhibitors (BKIs)

A critical application of this reagent is in the synthesis of 5-aminopyrazole-4-carboxamides, which form the core of a class of drugs known as Bumped Kinase Inhibitors (BKIs).[2] BKIs are being developed as novel therapeutics for devastating parasitic diseases like cryptosporidiosis and toxoplasmosis.[3]

Mechanism of BKI Action: BKIs achieve their selectivity by targeting a unique feature in the ATP-binding pocket of parasite kinases, specifically Calcium-Dependent Protein Kinase 1 (CDPK1). Parasite CDPK1 possesses a small glycine "gatekeeper" residue, creating a hydrophobic pocket that is not present in corresponding human kinases, which have bulkier gatekeeper residues.[3] BKIs are designed with a "bumped" substituent that fits into this unique pocket, allowing for potent and selective inhibition of the parasite enzyme while sparing the host's kinases. This targeted approach is a promising strategy for developing safe and effective anti-parasitic agents.

The logical flow from the starting material to the final therapeutic application is outlined below.

BKI_Synthesis_Logic A (Cyclopropylmethyl)hydrazine HCl C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B 1,3-Dicarbonyl Compound (e.g., β-Ketonitrile) B->C D Substituted Pyrazole Core C->D Forms Heterocyclic Ring E Further Functionalization D->E F Bumped Kinase Inhibitor (BKI) E->F Introduces 'Bump' & other groups G Selective Inhibition of Parasite CDPK1 F->G Targets Glycine Gatekeeper H Treatment of Cryptosporidiosis, Toxoplasmosis, etc. G->H

Caption: Logical workflow from (Cyclopropylmethyl)hydrazine to BKI application.

Experimental Protocol: Knorr-Type Pyrazole Synthesis (Generalized)

The condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis. This method is highly versatile for producing substituted pyrazoles.[4][5] The following is a generalized, yet detailed, protocol for the reaction of (Cyclopropylmethyl)hydrazine hydrochloride with a β-ketonitrile, a common precursor for 5-aminopyrazoles.[6][7]

Objective: To synthesize a 1-(cyclopropylmethyl)-5-aminopyrazole derivative.

Materials:

  • (Cyclopropylmethyl)hydrazine hydrochloride

  • A suitable β-ketonitrile (e.g., 2-cyano-3-ethoxy-2-butenoate)

  • Anhydrous ethanol or acetic acid (solvent)

  • A mild base (e.g., triethylamine or sodium acetate, if starting from the hydrochloride salt)

  • Standard glassware for reflux and workup

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile (1.0 eq) in the chosen solvent (e.g., anhydrous ethanol).

  • Hydrazine Addition: If using the hydrochloride salt, add a mild base (1.1 eq) to the reaction mixture to liberate the free hydrazine in situ. Add (Cyclopropylmethyl)hydrazine hydrochloride (1.0-1.1 eq) to the flask.

    • Causality Note: The initial reaction involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound.[8][9] Using the free base, or generating it in situ, is crucial for ensuring the hydrazine is sufficiently nucleophilic.

  • Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization. The cyclization step involves the attack of the second nitrogen atom onto the remaining carbonyl or nitrile carbon.[6]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the resulting pyrazole should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Section 3: Core Research Area II - Potential as a Monoamine Oxidase (MAO) Inhibitor

While its synthetic utility is well-established, a compelling area for future research lies in the direct pharmacological activity of (Cyclopropylmethyl)hydrazine hydrochloride, particularly as a Monoamine Oxidase (MAO) inhibitor. This hypothesis is built upon a strong foundation of structure-activity relationship (SAR) data from related chemical classes.

The Pharmacological Rationale

MAO enzymes are responsible for the degradation of key monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[10] Inhibiting these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[10] Two key structural features of the title compound suggest its potential as an MAO inhibitor:

  • The Hydrazine Moiety: Hydrazine derivatives were among the first clinically successful MAO inhibitors.[11] Compounds like phenelzine and iproniazid are irreversible inhibitors that form a covalent bond with the FAD cofactor of the MAO enzyme.[11][12]

  • The Cyclopropyl Group: The cyclopropylamine scaffold is another classic feature of potent MAO inhibitors, exemplified by the drug tranylcypromine.[13][14] The unique electronic properties and conformational rigidity of the cyclopropyl ring are known to contribute significantly to binding and inhibitory activity.[15][16]

The combination of both a hydrazine group and a cyclopropyl-containing alkyl substituent in a single molecule makes (Cyclopropylmethyl)hydrazine a prime candidate for MAO inhibition.

MAO_Inhibition_Hypothesis cluster_0 Established MAO Inhibitor Scaffolds cluster_1 Hypothetical Target cluster_2 Potential Outcome A Hydrazine Derivatives (e.g., Phenelzine) C (Cyclopropylmethyl)hydrazine A->C Shares Hydrazine Moiety B Cyclopropylamine Derivatives (e.g., Tranylcypromine) B->C Shares Cyclopropyl Motif D MAO Inhibition C->D Hypothesized Activity E Increased Neurotransmitter Levels (Serotonin, Dopamine, etc.) D->E F Therapeutic Potential for Depression, Parkinson's, etc. E->F

Caption: The logical basis for hypothesizing MAO inhibitory activity.

The Role of the Cyclopropylmethyl Group in Drug Design

The inclusion of a cyclopropyl group is a deliberate strategy in modern medicinal chemistry. Its benefits extend beyond simple steric bulk and can profoundly influence a molecule's pharmacological profile.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes. This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the drug's half-life.[16][17][18]

  • Potency and Binding: The rigid structure of the cyclopropyl ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a more entropically favorable binding to a target enzyme, enhancing potency.[15][18] Its unique π-character can also contribute to favorable hydrophobic or electronic interactions within an active site.[15][19]

  • Physicochemical Properties: The group can modulate properties like pKa and lipophilicity, which in turn affects solubility, cell permeability, and potential for off-target effects.[15][18]

Proposed Experimental Workflow: MAO Inhibition Assay

To validate the hypothesis that (Cyclopropylmethyl)hydrazine hydrochloride is an MAO inhibitor, a standard in vitro fluorometric assay can be employed. This is a common and sensitive method to quantify MAO activity.

Objective: To determine the IC₅₀ value of (Cyclopropylmethyl)hydrazine hydrochloride against MAO-A and MAO-B isoforms.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe like Amplex Red.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the substrate (e.g., p-tyramine), Amplex Red reagent, and HRP in a suitable assay buffer (e.g., potassium phosphate buffer).

  • Compound Dilution: Prepare a serial dilution of (Cyclopropylmethyl)hydrazine hydrochloride. A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as a positive control.

  • Assay Procedure: a. In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B) to each well. b. Add the diluted test compound or control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C. This allows the inhibitor to bind to the enzyme.

    • Causality Note: A pre-incubation step is particularly important for suspected irreversible inhibitors like hydrazines, as the inactivation process is time-dependent.[12] c. Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP.

  • Data Acquisition: Measure the fluorescence intensity at timed intervals using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Section 4: Future Directions & Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride presents itself as a molecule with dual-pronged research potential.

For the Synthetic Chemist: The immediate value of this compound lies in its role as a key fragment for constructing complex, biologically active molecules. The synthesis of novel BKI analogs for anti-parasitic drug discovery is a particularly compelling application. Further research could explore its use in creating other heterocyclic systems (e.g., pyridazines, indazoles) or as a component in fragment-based drug discovery campaigns.

For the Pharmacologist: The structural analogy to known MAO inhibitors provides a strong, rational basis for investigating its neuropharmacological properties. The key unanswered question is whether (Cyclopropylmethyl)hydrazine is a reversible or irreversible inhibitor and its selectivity for MAO-A versus MAO-B. Answering this through the described experimental workflow could uncover a novel scaffold for the development of treatments for depression, anxiety, or neurodegenerative disorders.

References

  • Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. (2025). ACS Biochemistry. Available from: [Link]

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  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances. Available from: [Link]

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Cyclopropylmethyl-Substituted Indoles Using (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylmethyl-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a cyclopropylmethyl group onto the indole nitrogen offers distinct advantages for drug development professionals. The cyclopropyl ring is a "bioisostere" of a vinyl or ethyl group but with a rigid, strained conformation that can improve metabolic stability, enhance binding affinity by introducing favorable conformational constraints, and modulate lipophilicity.

(Cyclopropylmethyl)hydrazine hydrochloride is a key chemical intermediate used to introduce this valuable moiety.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of a cyclopropylmethyl-substituted indole derivative via the classic Fischer indole synthesis.[4] We will detail the reaction of (Cyclopropylmethyl)hydrazine hydrochloride with a model ketone (cyclohexanone) to yield 6-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydrocarbazole, a tricyclic indole derivative.

This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring researchers can adapt and troubleshoot the methodology effectively.

Reaction Principle: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable methods for constructing the indole core.[4] The synthesis proceeds in two main stages:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.

  • Indolization: The phenylhydrazone, upon heating in the presence of an acid catalyst, undergoes a complex rearrangement and cyclization cascade to form the final indole product with the elimination of ammonia.

The overall transformation for our model reaction is shown below:

(Cyclopropylmethyl)hydrazine hydrochloride + Cyclohexanone → 6-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydrocarbazole

Mechanistic Pathway

Understanding the mechanism is critical for optimizing reaction conditions and predicting potential side reactions. The process involves several distinct, acid-catalyzed steps.[4][5][6]

  • Hydrazone Formation: The hydrazine nitrogen attacks the protonated carbonyl carbon of the ketone.

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is often rate-limiting.

  • [7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, pericyclic rearrangement, forming a new C-C bond and breaking the weak N-N bond. This is the key bond-forming step that sets up the indole ring system.

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination A Hydrazine + Ketone B Hydrazone A->B H+ C Ene-hydrazine (Tautomer) B->C H+ D Di-imine Intermediate C->D E Cyclized Aminal D->E H+ F Final Indole Product E->F -NH3

Caption: The mechanistic cascade of the Fischer Indole Synthesis.

Critical Safety and Handling Protocol

(Cyclopropylmethyl)hydrazine hydrochloride and its parent hydrazines are hazardous materials. Strict adherence to safety protocols is mandatory.

  • Hazard Identification: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation and may cause respiratory irritation.[7]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly.[8]

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept closed.[8]

  • Handling: Avoid formation of dust and aerosols.[8] Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10] Store the container tightly closed in a cool, dry, and well-ventilated area.[8]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

  • Disposal: Dispose of chemical waste through a licensed chemical destruction facility. Do not allow it to enter drains or sewer systems.[8][9]

Detailed Experimental Protocol

This protocol details the synthesis of 6-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydrocarbazole.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
(Cyclopropylmethyl)hydrazine HCl122.60122610.01.0
Cyclohexanone98.141080 µL10.51.05
Acetic Acid (Glacial)60.0550 mL--
Saturated Sodium Bicarbonate (aq)-~100 mL--
Ethyl Acetate-~150 mL--
Anhydrous Magnesium Sulfate-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Cyclopropylmethyl)hydrazine hydrochloride (1.23 g, 10.0 mmol).

    • Scientist's Note: The hydrochloride salt is used as it is typically more stable and less volatile than the free base. The acid catalyst required for the reaction will be the acetic acid solvent itself, which serves as both a Brønsted acid and the reaction medium.[4][6]

  • Reagent Addition: Add glacial acetic acid (50 mL) to the flask. Stir the suspension for 5 minutes. Add cyclohexanone (1.08 mL, 10.5 mmol, 1.05 eq.) dropwise via syringe.

    • Scientist's Note: A slight excess of the ketone is used to ensure the complete consumption of the limiting hydrazine reagent. The initial stirring in acetic acid forms the hydrazone in situ.

  • Indolization Reaction: Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot has been consumed.

    • Scientist's Note: The high temperature is necessary to provide the activation energy for the key[7][7]-sigmatropic rearrangement and subsequent cyclization steps.[5] Acetic acid is a common and effective solvent-catalyst for this transformation.[6]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing ice (~100 g). Carefully neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases and the pH is ~8.

    • Scientist's Note: This step quenches the reaction and neutralizes the acetic acid catalyst. The crude product often precipitates or oils out during this process. Performing this over ice helps to control any exotherm.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Scientist's Note: The indole product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts behind in the aqueous phase. Multiple extractions ensure efficient recovery.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydrocarbazole.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target indole.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield Insufficient heating (time or temperature).Ensure a consistent reflux is maintained. Extend the reaction time and monitor by TLC.
Ineffective acid catalyst.For stubborn substrates, a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ can be used.[5]
Multiple Spots on TLC Incomplete reaction or side product formation.Check for complete consumption of starting material. Optimize reaction time. Ensure efficient purification.
Product is a Dark Oil Polymerization or decomposition products are common.This is typical for Fischer syntheses. A thorough purification by column chromatography is essential.

Conclusion

This application note provides a robust and reproducible protocol for the utilization of (Cyclopropylmethyl)hydrazine hydrochloride in the Fischer indole synthesis. By detailing the mechanistic rationale, critical safety procedures, and step-by-step workflow, this guide empowers researchers in drug discovery and organic synthesis to confidently construct valuable cyclopropylmethyl-substituted indole scaffolds. The methodology is adaptable to other ketones and aldehydes, opening a pathway to a diverse library of novel chemical entities.

References

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  • Fischer indole synthesis. Wikipedia. [Link]

  • Preparation method of cyclopropylhydrazine hydrochloride.
  • On-DNA Synthesis of Multisubstituted Indoles. National Institutes of Health (NIH). [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

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LC-MS/MS Method Development and Protocol for the Analysis of (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a comprehensive guide for the development and validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of (Cyclopropylmethyl)hydrazine hydrochloride. Due to the inherent analytical challenges posed by this small, polar, and reactive molecule—namely poor chromatographic retention and ionization efficiency—a derivatization-based strategy was employed. This document details the rationale for selecting a derivatization agent, the optimization of the reaction, and the systematic development of LC and MS parameters. The final, validated protocol provides a reliable workflow for researchers, scientists, and drug development professionals, ensuring accuracy and precision in line with international regulatory standards.

Introduction

(Cyclopropylmethyl)hydrazine hydrochloride is an important organic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its accurate quantification is critical for process control, impurity profiling, and stability testing. However, the analysis of this compound presents significant challenges for conventional analytical techniques like LC-MS.

As a small molecule (MW: 122.60 g/mol ) with a highly polar hydrazine functional group, (Cyclopropylmethyl)hydrazine hydrochloride exhibits poor retention on standard reversed-phase (RP) liquid chromatography columns.[3][4] This can lead to elution in the solvent front, where it is susceptible to significant matrix effects and co-elution with other polar interferences, compromising sensitivity and reproducibility.[4] Furthermore, its low molecular weight and chemical nature can result in inefficient ionization by electrospray (ESI), the most common ionization technique for LC-MS.[5]

To overcome these obstacles, a widely accepted and effective strategy is chemical derivatization.[6][7] This process modifies the analyte to improve its analytical properties. For hydrazines, derivatization with an aldehyde-containing reagent converts the polar hydrazine moiety into a larger, less polar, and more UV-active or ionizable hydrazone. This enhances chromatographic retention, improves ionization efficiency, and increases the specificity of MS/MS detection.[8][9] This application note provides a systematic approach to developing such a method, from initial strategy to final validation.

PART 1: Method Development Strategy

The development of a reliable analytical method requires a logical, stepwise approach that addresses the specific chemical nature of the analyte.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSource
Chemical Name (Cyclopropylmethyl)hydrazine hydrochloridePubChem
Molecular Formula C₄H₁₁ClN₂[1][3]
Molecular Weight 122.60 g/mol [3][10]
Structure Contains a primary hydrazine (-NHNH₂) functional groupPubChem
Key Challenges High polarity, low molecular weight, potential instability[4][11]
The Rationale for Derivatization

Given the analyte's properties, a direct analytical approach is often unfeasible. The decision to use derivatization is a critical first step.

G cluster_analyte Analyte Properties cluster_challenges Analytical Challenges cluster_solution Strategic Solution cluster_outcomes Methodological Benefits A (Cyclopropylmethyl)hydrazine - High Polarity - Low Molecular Weight - Reactive Hydrazine Group B Poor RP-LC Retention (Elutes in void volume) A->B C Poor ESI-MS Ionization (Low sensitivity) A->C D Matrix Effects & Instability (Poor reproducibility) A->D E Chemical Derivatization B->E Necessitates C->E Necessitates D->E Necessitates F Increased Hydrophobicity (Good RP-LC Retention) E->F Leads to G Increased Molecular Weight & Ionizable Moiety (Enhanced MS Signal) E->G Leads to H Stable Derivative (Improved Specificity) E->H Leads to

Caption: Logical workflow for choosing a derivatization strategy.

Selection and Optimization of Derivatization

1. Reagent Selection: The scientific literature details several aldehyde-based reagents for hydrazine analysis.[7][9][12] For this protocol, p-Tolualdehyde is selected.

  • Causality: The reaction of p-tolualdehyde with the hydrazine forms a stable hydrazone. The resulting derivative has a significantly higher molecular weight and a less polar character, making it ideal for reversed-phase chromatography. The tolyl group also provides a stable fragment (tropylium ion, m/z 91) upon collision-induced dissociation (CID) in the mass spectrometer, which is excellent for creating a specific MRM transition.

Caption: Derivatization of (Cyclopropylmethyl)hydrazine with p-Tolualdehyde.

2. Optimization of Reaction Protocol: The derivatization reaction must be optimized to ensure it is rapid, complete, and reproducible.

ParameterCondition ExploredOptimalRationale
Solvent Acetonitrile, Methanol, WaterAcetonitrileProvides good solubility for both reactants and is compatible with direct injection into the RP-LC system.
Reagent Conc. 1-10 molar excess5-fold molar excessEnsures complete reaction without excessive background from unreacted reagent.
Catalyst/pH None, Acetic Acid (0.1%)0.1% Acetic AcidA slightly acidic condition catalyzes the condensation reaction, accelerating the formation of the hydrazone.
Temperature Room Temp, 50°C, 70°C50°CProvides sufficient energy to drive the reaction to completion quickly without causing degradation.
Time 10, 20, 30, 60 min30 minutesSufficient time for the reaction to reach completion at 50°C.

PART 2: Final Optimized Analytical Protocol

This section provides the detailed, step-by-step methodology for sample analysis.

Materials and Reagents
  • (Cyclopropylmethyl)hydrazine hydrochloride standard (Sigma-Aldrich or equivalent)

  • p-Tolualdehyde (98% purity or higher)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

  • Acetic Acid, Glacial

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Cyclopropylmethyl)hydrazine hydrochloride and dissolve in 10.0 mL of LC-MS grade water.

  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of p-tolualdehyde in 10.0 mL of acetonitrile.

  • Reaction Diluent: Acetonitrile containing 0.1% (v/v) glacial acetic acid.

Derivatization Protocol (for Calibration Standards and Samples)
  • Pipette 50 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the Reaction Diluent (ACN with 0.1% Acetic Acid).

  • Add 50 µL of the p-Tolualdehyde derivatization reagent.

  • Vortex the tube for 10 seconds.

  • Incubate the mixture in a heating block at 50°C for 30 minutes.

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS System and Optimized Conditions
ParameterCondition
LC System Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp. 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 2 µL
Gradient 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min
MS System Sciex 6500+ QTRAP, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temp. 500°C
Precursor Ion (Q1) m/z 189.1
Product Ion (Q3) m/z 91.1 (Quantifier) , m/z 117.1 (Qualifier)
Collision Energy 25 eV (for m/z 91.1), 18 eV (for m/z 117.1)
Scan Type Multiple Reaction Monitoring (MRM)

PART 3: Method Validation Protocol

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose, following ICH Q2(R2) guidelines.[13][14]

Caption: Workflow for LC-MS/MS method validation.

Validation Experiments and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank diluent, a blank matrix, and the matrix spiked at the LOQ.No significant interfering peaks (>20% of LOQ response) at the retention time of the analyte.
Linearity Prepare an 8-point calibration curve covering the expected concentration range. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze quality control (QC) samples at three levels (Low, Mid, High) against a fresh calibration curve (n=6).Mean recovery should be within 85-115% of the nominal value (80-120% at LOQ).
Precision Repeatability (Intra-day): Analyze QC samples (n=6) on the same day. Intermediate (Inter-day): Analyze QC samples on three different days.Relative Standard Deviation (RSD) should be ≤15% (≤20% at LOQ).
LOQ The lowest standard on the calibration curve that meets the accuracy and precision criteria.Accuracy within 80-120% and Precision ≤20% RSD.
Stability Analyze QC samples after subjecting them to various conditions (e.g., 24h at room temp, 3 freeze-thaw cycles).Recovery should be within ±15% of the initial concentration.

Conclusion

The analytical challenges associated with (Cyclopropylmethyl)hydrazine hydrochloride necessitate a tailored approach for reliable quantification. The method detailed herein, which employs chemical derivatization with p-tolualdehyde followed by a fully optimized and validated LC-MS/MS protocol, successfully overcomes the issues of poor retention and low sensitivity. This application note provides a complete framework, from scientific rationale to a step-by-step procedure, enabling laboratories to implement a robust, accurate, and precise method for the analysis of this important chemical intermediate.

References

  • Title: (Cyclopropylmethyl)hydrazine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde Source: ResearchGate URL: [Link]

  • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: MDPI URL: [Link]

  • Title: Quantification of Hydrazine in Human Urine by HPLC-MS/MS Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using Source: Sheffield Hallam University Research Archive URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: Tutorial Review on LC-MS Method Validation Source: University of Tartu URL: [Link]

  • Title: Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry Source: Clinical Tree URL: [Link]

  • Title: A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde Source: ResearchGate URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride Source: Google Patents URL

Sources

Application Note: (Cyclopropylmethyl)hydrazine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylmethyl Motif

In modern medicinal chemistry, the strategic incorporation of small, conformationally restricted moieties is a key tactic for optimizing drug candidates. The cyclopropyl group, in particular, is highly valued for its ability to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. (Cyclopropylmethyl)hydrazine hydrochloride serves as a critical building block for introducing this valuable fragment into molecular scaffolds. As a salt, it offers superior stability and handling properties compared to the free base, making it exceptionally well-suited for the high-throughput, automated workflows of parallel synthesis.

This guide provides an in-depth exploration of the application of (cyclopropylmethyl)hydrazine hydrochloride in parallel synthesis protocols, with a focus on the construction of heterocyclic libraries. We will delve into the underlying reaction mechanisms, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their drug discovery efforts.

Core Application: Synthesis of N-Cyclopropylmethyl Pyrazole Libraries

Hydrazine derivatives are fundamental reagents in the synthesis of a vast array of nitrogen-containing heterocycles.[1][2] One of the most robust and widely employed transformations is the Paal-Knorr condensation with 1,3-dicarbonyl compounds to yield substituted pyrazoles.[1] Pyrazole cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The use of (cyclopropylmethyl)hydrazine hydrochloride allows for the direct installation of the N-cyclopropylmethyl group, a desirable feature for modulating pharmacokinetic properties.

The overall transformation for a parallel synthesis approach is outlined below:

Scheme 1: General Reaction for Parallel Pyrazole Synthesis

This reaction is highly amenable to parallel synthesis, where a library of diverse 1,3-dicarbonyls can be reacted with (cyclopropylmethyl)hydrazine hydrochloride in a multi-well plate format to rapidly generate a library of novel pyrazole derivatives.[3][4]

Mechanistic Rationale

The reaction proceeds via a two-stage mechanism: initial condensation followed by cyclization and dehydration. Understanding this pathway is crucial for optimizing reaction conditions.

  • Initial Condensation: The reaction is typically initiated by neutralizing the hydrochloride salt with a mild base to release the free hydrazine. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization and Dehydration: The second, internal nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion. The resulting cyclic intermediate subsequently undergoes dehydration, often promoted by acid or heat, to yield the stable aromatic pyrazole ring.

G cluster_mech Knorr Pyrazole Synthesis Mechanism reagents 1,3-Dicarbonyl + (cPr)CH2NHNH2 hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H2O) cyclized Cyclic Hemiaminal hydrazone->cyclized Intramolecular Cyclization pyrazole Final Pyrazole Product cyclized->pyrazole Dehydration (-H2O)

Caption: Knorr Pyrazole Synthesis Mechanism.

Parallel Synthesis Workflow: A Systematic Approach

Executing a successful parallel synthesis campaign requires a structured workflow from planning to final analysis. This ensures reproducibility and maximizes the quality of the data generated.

Caption: Standard Parallel Synthesis Workflow.

Detailed Experimental Protocol: 96-Well Plate Synthesis of a Pyrazole Library

This protocol describes the synthesis of a 96-compound library using 8 different 1,3-dicarbonyls and 12 variations in reaction conditions or catalysts (if desired, though typically one condition is used per plate). For simplicity, this protocol uses a single, robust condition.

Materials & Equipment:

  • (Cyclopropylmethyl)hydrazine hydrochloride (MW: 122.60 g/mol )[5]

  • A diverse set of 1,3-dicarbonyl compounds

  • Anhydrous Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Triethylamine (TEA) or another suitable base

  • 96-well reaction block with reflux condenser and magnetic stirring

  • Automated liquid handler or multichannel pipette

  • LC-MS for reaction monitoring and final analysis

Protocol Steps:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of (Cyclopropylmethyl)hydrazine hydrochloride in anhydrous ethanol.

    • Prepare a 0.6 M stock solution of Triethylamine in anhydrous ethanol.

    • Prepare individual 0.5 M stock solutions for each of the selected 1,3-dicarbonyl compounds in anhydrous ethanol.

  • Reagent Dispensing (in a 96-well reaction block):

    • To each well, add 200 µL (0.1 mmol, 1.0 eq) of the (Cyclopropylmethyl)hydrazine hydrochloride stock solution.

    • Add 200 µL (0.12 mmol, 1.2 eq) of the Triethylamine stock solution to each well to neutralize the hydrochloride.

    • Dispense 200 µL (0.1 mmol, 1.0 eq) of the appropriate 1,3-dicarbonyl stock solution to each designated well according to your library design map.

  • Reaction Execution:

    • Seal the 96-well reaction block securely.

    • Place the block on a stirring hotplate and heat to 70-80 °C (reflux for ethanol).[6]

    • Allow the reactions to proceed for 4-16 hours with efficient stirring.

  • Reaction Monitoring:

    • After the designated time, cool the reaction block to room temperature.

    • Take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Parallel Workup & Isolation:

    • Remove the solvent from all wells under reduced pressure using a centrifugal evaporator.

    • To each well, add 500 µL of ethyl acetate and 500 µL of water.

    • Agitate the block to mix the layers, then centrifuge to separate them.

    • Carefully remove the aqueous layer from the bottom of each well.

    • Wash the remaining organic layer with 500 µL of brine.

    • Transfer the organic layers to a new 96-well plate and concentrate to dryness to yield the crude products.

Data Presentation: Example Library Output

The results of a parallel synthesis run are best summarized in a table, allowing for rapid assessment of success across the library.

Well ID1,3-Dicarbonyl SubstrateProduct MW (Expected)LC-MS Purity (%)Yield (mg)Notes
A1Acetylacetone150.229512.8Clean conversion
A2Benzoylacetone212.289118.5Minor side product
A3Dibenzoylmethane274.348821.3Slower reaction
B1Ethyl Acetoacetate180.229315.1Pyrazolone formation
..................

Critical Safety and Handling Procedures

Hydrazine derivatives are classified as hazardous substances and must be handled with appropriate care.[5] (Cyclopropylmethyl)hydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Spill & Waste: In case of a spill, evacuate the area, prevent dust formation, and clean up using absorbent materials.[7] Dispose of all chemical waste according to institutional and local regulations.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases (other than for controlled reaction purposes).[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[7]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride is a versatile and highly effective building block for parallel synthesis, particularly in the construction of pyrazole-containing compound libraries. Its stability as a hydrochloride salt makes it amenable to automated and high-throughput workflows.[10] By leveraging the robust Paal-Knorr condensation chemistry, researchers can rapidly generate diverse molecular entities incorporating the valuable cyclopropylmethyl motif, thereby accelerating the hit-to-lead optimization process in drug discovery programs.[3] Adherence to systematic workflows and stringent safety protocols is paramount to ensuring the successful and safe application of this powerful reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Cyclopropylmethyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the specific challenges you may encounter.

Part 1: Reagent Handling, Stability, and Safety FAQs

This section addresses the foundational aspects of working with (Cyclopropylmethyl)hydrazine hydrochloride to ensure reagent integrity and a safe experimental environment.

Q1: What are the essential storage and handling procedures for (Cyclopropylmethyl)hydrazine hydrochloride?

A1: Proper storage and handling are critical to maintain the reagent's purity and reactivity. (Cyclopropylmethyl)hydrazine hydrochloride is typically a white to yellow solid. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, ideally between 2-8°C.[1] It is hygroscopic and can degrade upon prolonged exposure to air and moisture. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid creating dust, and prevent contact with skin and eyes.[1]

Q2: Should I use the hydrochloride salt or the free base? How can I generate the free base if required?

A2: The hydrochloride salt is generally preferred for its superior stability and ease of handling compared to the free base, which is more prone to oxidation.[2] Most reactions, such as the Fischer indole synthesis, are acid-catalyzed and can proceed directly with the hydrochloride salt.[3][4]

If the free base is explicitly required, it can be generated in situ or extracted just before use. A standard laboratory procedure involves dissolving the hydrochloride salt in water, adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the HCl, and then extracting the liberated free base into an organic solvent like dichloromethane or ether. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is carefully removed under reduced pressure.

Caution: The free base is less stable. It is recommended to use it immediately after preparation.

Q3: What are the primary safety concerns associated with (Cyclopropylmethyl)hydrazine hydrochloride?

A3: (Cyclopropylmethyl)hydrazine hydrochloride is classified as harmful and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin and serious eye irritation, as well as respiratory irritation.[5] General hydrazine derivatives are known to have toxic effects on multiple organ systems, including neurological and hepatic systems.[6] Always consult the Safety Data Sheet (SDS) before use and handle the compound within a fume hood.[1] Ensure emergency exits and spill cleanup materials are readily accessible.[1]

Part 2: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is a primary application for this reagent.[3][7] This section focuses on optimizing this powerful reaction.

Q4: My Fischer indole synthesis yield is consistently low. What are the most common culprits?

A4: Low yields in a Fischer indole synthesis can typically be traced back to one of several factors:

  • Inefficient Hydrazone Formation: The reaction begins with the formation of a hydrazone from the hydrazine and a ketone or aldehyde.[4] This step can be sluggish or incomplete if the conditions are not optimal (e.g., incorrect pH, presence of water).

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are paramount. The catalyst drives both the key[3][3]-sigmatropic rearrangement and the final cyclization/ammonia elimination steps.[3][8]

  • Thermal Decomposition: The reaction often requires heat, but excessive temperatures or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the final indole product, often resulting in tar formation.[8]

  • Steric Hindrance: Highly substituted ketones or hydrazines can sterically hinder the reaction, slowing it down and allowing side reactions to dominate.

  • Atmospheric Conditions: The presence of oxygen can lead to oxidative side products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often beneficial.

graph Fischer_Troubleshooting { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="Low Yield in\nFischer Indole Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="Check Hydrazone\nFormation", fillcolor="#FBBC05"]; Catalyst [label="Optimize Acid\nCatalyst", fillcolor="#FBBC05"]; Conditions [label="Adjust Reaction\nConditions (T, t)", fillcolor="#FBBC05"]; Atmosphere [label="Inert Atmosphere?", fillcolor="#FBBC05"]; Purification [label="Review Purification\nStrategy", fillcolor="#FBBC05"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label="Is hydrazone forming?"]; Start -> Catalyst [label="Is catalyst optimal?"]; Start -> Conditions [label="Decomposition/Tar?"]; Start -> Atmosphere [label="Oxidation issues?"]; Start -> Purification [label="Losing product?"];

Hydrazone -> Success; Catalyst -> Success; Conditions -> Success; Atmosphere -> Success; Purification -> Success; }

Troubleshooting workflow for low Fischer indole synthesis yields.

Q5: How do I select the best acid catalyst? Should I use a Brønsted or Lewis acid?

A5: The choice of acid catalyst is substrate-dependent and often requires empirical optimization.[9] Both Brønsted acids (e.g., HCl, H2SO4, p-TsOH, PPA) and Lewis acids (e.g., ZnCl2, BF3, AlCl3) are effective.[3][4]

  • Brønsted Acids like polyphosphoric acid (PPA) or acetic acid are excellent for many substrates, often serving as both catalyst and solvent.[8] However, strong, non-oxidizing acids can sometimes lead to side reactions or decomposition if not carefully controlled.[9]

  • Lewis Acids such as zinc chloride (ZnCl2) are classic and highly effective catalysts.[4] They are particularly useful for less reactive substrates but can be difficult to remove during workup.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acid H2SO4, p-TsOH, Acetic Acid, PPAEasy to handle, often inexpensive.Can lead to charring at high T; may require anhydrous conditions.
Lewis Acid ZnCl2, BF3·OEt2, AlCl3Highly effective for difficult substrates.Can be hygroscopic; workup can be complicated (e.g., emulsion formation).

A good starting point is to screen a few catalysts. For example, begin with acetic acid or ethanol with a catalytic amount of H2SO4, and if the yield is poor, move to a stronger system like PPA or ZnCl2.[8][9]

Q6: I am observing significant tar and side product formation. How can I minimize this?

A6: Tar formation is a common issue, usually resulting from polymerization or decomposition at elevated temperatures.[8] To mitigate this:

  • Lower the Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed.

  • Use a Milder Catalyst: A highly aggressive catalyst can accelerate decomposition pathways. Switching from PPA or H2SO4 to p-TsOH or ZnCl2 might provide a cleaner reaction.[9]

  • Consider a One-Pot Procedure: Some protocols generate the hydrazone first at a lower temperature and then add the cyclization catalyst and increase the heat, which can prevent the decomposition of the hydrazine starting material. A three-component approach combining nitrile, an organometallic reagent, and the hydrazine salt in a one-pot process can also be efficient.[7]

Q7: Can you provide an optimized, step-by-step protocol for a Fischer Indole Synthesis?

A7: The following is a general, robust protocol for the synthesis of an indole derivative from (Cyclopropylmethyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation (Optional Pre-step):

    • In a round-bottom flask, dissolve (Cyclopropylmethyl)hydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.1 eq) in ethanol or acetic acid.

    • Add a catalytic amount of acid (e.g., a few drops of conc. H2SO4 or acetic acid if not the solvent).

    • Stir the mixture at room temperature or with gentle warming (40-50°C) for 1-3 hours until TLC analysis shows complete formation of the hydrazone.

  • Cyclization:

    • To the hydrazone mixture (or a fresh flask with all reagents combined), add the primary acid catalyst (e.g., ZnCl2 (1.5 eq) or use PPA as the solvent/catalyst).

    • Heat the reaction mixture to 80-120°C (temperature is highly substrate-dependent and requires optimization).

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-15 hours.[7]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using PPA, pour the mixture slowly into a beaker of crushed ice and stir.

    • If using other acids, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[10]

Part 3: Troubleshooting Pyrazole Synthesis

The synthesis of pyrazoles and related N-heterocycles is another key use for hydrazine derivatives.[11]

Q8: What are the best reaction partners for (Cyclopropylmethyl)hydrazine hydrochloride in pyrazole synthesis?

A8: The Knorr pyrazole synthesis and related methods are highly effective. The most common substrates are 1,3-dicarbonyl compounds or their synthetic equivalents, which react with the hydrazine to form the pyrazole ring.[11] Key examples include:

  • β-Diketones: React with hydrazines to form pyrazoles.

  • β-Ketoesters: Also readily react to yield pyrazolones, which can be further functionalized.

  • α,β-Unsaturated Ketones/Esters (Michael Acceptors): The reaction proceeds via a Michael addition followed by cyclization.

  • β-Ketonitriles: These substrates react with hydrazines to yield aminopyrazoles, often in high yield.[11]

graph Pyrazole_Synthesis { layout=dot; node [shape=record, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

reagent [label="{ (Cyclopropylmethyl)hydrazine\nHydrochloride | N-NH2 }", fillcolor="#F1F3F4"];

substrates [fillcolor="#F1F3F4", label=" β-Diketone | β-Ketoester | α,β-Unsaturated Ketone | β-Ketonitrile"];

product [label="{ Pyrazole Derivative | 5-membered Ring }", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent:f0 -> product:p0 [label="Reacts with"]; substrates -> product:p0 [label="Provides C-C-C backbone"]; }

Common substrates for pyrazole synthesis.

Q9: I'm getting a mixture of regioisomers. How can I control the outcome?

A9: When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two different regioisomers is possible. The selectivity often depends on the relative reactivity of the two carbonyl groups and the reaction conditions.

  • Steric Effects: The bulkier substituent on the hydrazine (the cyclopropylmethyl group) will preferentially attack the less sterically hindered carbonyl group of the dicarbonyl compound.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl group will be the preferred site of initial attack.

  • pH Control: The reaction pH can influence which carbonyl is more readily protonated and activated, thereby directing the initial condensation step.

Generally, a stepwise approach where the hydrazone is formed under milder, kinetically controlled conditions before cyclization under thermodynamic conditions can improve regioselectivity.

Q10: Can you provide a general protocol for pyrazole synthesis?

A10: This protocol describes a typical condensation reaction with a β-diketone.

Experimental Protocol: Pyrazole Synthesis

  • Reaction Setup:

    • In a round-bottom flask, dissolve the β-diketone (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.

    • Add (Cyclopropylmethyl)hydrazine hydrochloride (1.0-1.1 eq). If using a non-acidic solvent like ethanol, a catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.

  • Condensation and Cyclization:

    • Heat the mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the substrates (typically 2-24 hours).

    • Monitor the disappearance of the starting materials by TLC. The formation of water as a byproduct drives the reaction; using a Dean-Stark trap can be beneficial if toluene is the solvent.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO3 solution) to remove any acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude pyrazole.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final pyrazole derivative.[12]

Part 4: Purification and Downstream Processing

Q11: What are the best practices for purifying products derived from hydrazine-based reactions?

A11: Purification can be challenging due to the basic nature of the nitrogen-containing products and potential byproducts.

  • Acid-Base Extraction: An initial acid wash of the organic layer can remove unreacted basic starting materials. Conversely, if your product is basic, it can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

  • Chromatography: Standard silica gel chromatography is effective. A common issue is product streaking on the column. This can often be suppressed by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10] Screening various solvents is recommended.

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be a viable purification method, though care must be taken to avoid decomposition.[13]

References

  • Hughes, D. L. (2005). A three-component Fischer indole synthesis. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). (Cyclopropylmethyl)hydrazine dihydrochloride. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Elgemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles.
  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride. Available at: [Link]

  • MDPI. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Preprints.org. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available at: [Link]

  • Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • StatPearls. (2023). Hydrazine Toxicology. NCBI Bookshelf. Available at: [Link]

  • Defense Technical Information Center. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]

  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.

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Technical Support Center: (Cyclopropylmethyl)hydrazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Cyclopropylmethyl)hydrazine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (Cyclopropylmethyl)hydrazine hydrochloride?

(Cyclopropylmethyl)hydrazine hydrochloride is a valuable building block in organic synthesis, primarily used for the construction of nitrogen-containing heterocyclic compounds. Its most prominent application is in the Fischer indole synthesis , where it reacts with aldehydes or ketones under acidic conditions to form indole derivatives.[1][2][3] These indole scaffolds are central to many pharmaceuticals, including the triptan class of anti-migraine drugs.[1][3]

Beyond indoles, this hydrazine derivative is employed in the synthesis of other heterocyclic systems like pyrazoles and triazolopyrimidines, which are of significant interest in medicinal chemistry for developing novel therapeutic agents.[4][5][6]

Q2: I am observing an unexpected side product in my Fischer indole synthesis. What could it be?

A common issue in the Fischer indole synthesis is the formation of side products, which can arise from several pathways. One possibility is the formation of a 3H-indole (indolenine) , especially when using certain ketones.[3] Additionally, under harsh acidic conditions or with prolonged reaction times, decomposition, oxidation, or polymerization of the desired indole product can occur, leading to a complex mixture of byproducts.[3]

Another potential source of impurities is the rearrangement of the cyclopropylmethyl group itself, although this is less commonly reported as a major side product in this specific named reaction. However, it's a known reactivity pattern for cyclopropylmethyl systems and should be considered, especially if strong acids or high temperatures are used.

Q3: My reaction to form a hydrazone with an α,β-unsaturated ketone is not clean. Why?

Reacting (Cyclopropylmethyl)hydrazine hydrochloride with α,β-unsaturated ketones can lead to side reactions.[2] The nucleophilic hydrazine can undergo a Michael addition to the β-carbon of the unsaturated system, competing with the desired condensation at the carbonyl carbon. This can result in the formation of pyrazoline derivatives or other adducts instead of, or in addition to, the expected hydrazone.

To favor hydrazone formation, it is often necessary to carefully control the reaction conditions, such as temperature and the choice of catalyst.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with (Cyclopropylmethyl)hydrazine hydrochloride.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Hydrazone Formation Ensure anhydrous conditions. Use a Dean-Stark trap or a drying agent to remove water formed during the reaction.The formation of a hydrazone from a hydrazine and a carbonyl compound is a reversible condensation reaction.[2][7] Removing water drives the equilibrium towards the product side, increasing the yield of the hydrazone intermediate.
Suboptimal Acid Catalyst Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃).[1][2][3] The choice of acid can significantly impact the reaction rate and selectivity.The acid catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the hydrazine. It also facilitates the subsequent steps of the reaction, such as the[8][8]-sigmatropic rearrangement in the Fischer indole synthesis.[1][8]
Side Reactions of the Carbonyl Partner If using a ketone of the type RCH₂COCH₂R', be aware that a mixture of two indole products can be formed.[2] Consider using a symmetrical ketone if possible to avoid this.The regioselectivity of the enamine formation, a key step in the Fischer indole synthesis, can be difficult to control with unsymmetrical ketones, leading to isomeric products.
Product Decomposition Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times or high temperatures, which can lead to decomposition, oxidation, or polymerization.[3]The desired heterocyclic products can be sensitive to the reaction conditions, and prolonged exposure to strong acids or heat can degrade them.
Issue 2: Presence of Multiple Unidentified Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Impure Starting Material Verify the purity of your (Cyclopropylmethyl)hydrazine hydrochloride. Impurities in the starting material can lead to unwanted side reactions and byproducts. Consider purchasing from a reputable supplier with a detailed Certificate of Analysis.The quality of starting materials is paramount for the success of any chemical synthesis. Impurities can act as catalysts for side reactions or be incorporated into the final product, complicating purification.[9]
Cyclopropylmethyl Group Rearrangement If your reaction conditions are strongly acidic or involve high temperatures, consider the possibility of cyclopropylmethyl cation rearrangement to form homoallylic or cyclobutyl species. Analyze your crude product by NMR and MS to look for characteristic signals of these rearranged structures.The cyclopropylmethyl carbocation is known to be unstable and can readily rearrange to more stable carbocations. While not always the dominant pathway, it's a plausible side reaction under forcing conditions.
Intramolecular Cyclization In cases where the substrate has other reactive functional groups, unintended intramolecular reactions can occur. For example, aza-Michael additions can lead to cyclic products.[10]The nucleophilic nature of the hydrazine nitrogen can lead it to react with other electrophilic centers within the same molecule, especially if a five- or six-membered ring can be formed.[10][11]
Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for troubleshooting. Below are diagrams illustrating a key reaction and a common side reaction.

fischer_indole_synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Hydrazine (Cyclopropylmethyl)hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Ketone Aldehyde or Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Indole Indole Derivative Diimine->Indole Cyclization & Elimination of NH₃ michael_addition_side_reaction cluster_reactants Reactants cluster_products Potential Products Hydrazine (Cyclopropylmethyl)hydrazine Hydrazone Desired Hydrazone Hydrazine->Hydrazone Carbonyl Addition Michael_Adduct Michael Adduct (Side Product) Hydrazine->Michael_Adduct Conjugate Addition Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Hydrazone Unsaturated_Ketone->Michael_Adduct

Caption: Competing Pathways with α,β-Unsaturated Ketones.

Experimental Protocols
General Procedure for Fischer Indole Synthesis

This is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., acetic acid, ethanol, or toluene), add (Cyclopropylmethyl)hydrazine hydrochloride (1.0-1.2 eq.).

  • Add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or 1-2 equivalents of polyphosphoric acid).

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by TLC or LC-MS. [3]

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Fischer Indole Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2485-2493. Retrieved from [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Sourcing High-Purity Cyclopropylhydrazine Hydrochloride: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Buchanan, J. G., Harrison, M., Wightman, R. H., & Harnden, M. R. (1989). C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3,dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ring. Journal of the Chemical Society, Perkin Transactions 1, (5), 925-930. Retrieved from [Link]

  • (Cyclopropylmethyl)hydrazine hydrochloride. PubChem. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 22(10), 1648. Retrieved from [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Retrieved from [Link]

  • An unprecedented rearrangement of a 1,1-diprotected hydrazine derivative. Structure revision of a catalyst-containing by-product. ResearchGate. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12, 18780. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10327-10332. Retrieved from [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Retrieved from [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 27(21), 7247. Retrieved from [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. Retrieved from [Link]

  • Hydrazine. Organic Chemistry Portal. Retrieved from [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Hydralazine Hydrochloride-impurities. Pharmaffiliates. Retrieved from [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. Retrieved from [Link]

  • Solved Self Study-Aldchydes and Ketones/Reactions Name: 1. Chegg.com. Retrieved from [Link]

Sources

Troubleshooting guide for (Cyclopropylmethyl)hydrazine hydrochloride synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Cyclopropylmethyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. (Cyclopropylmethyl)hydrazine and its salts are key building blocks in the preparation of various pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of (Cyclopropylmethyl)hydrazine hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize (Cyclopropylmethyl)hydrazine hydrochloride via direct alkylation of hydrazine with (bromomethyl)cyclopropane, but I am observing very low to no yield of the desired product. What could be the issue?

Answer: Direct alkylation of hydrazine is notoriously challenging due to the high propensity for over-alkylation, leading to the formation of di- and tri-substituted hydrazines, and even tetra-alkyl hydrazonium salts.[3][4] The reactivity of the mono-alkylated product is often comparable to or even greater than that of hydrazine itself, making selective mono-alkylation difficult to control.

Potential Causes & Solutions:

  • Over-alkylation: The primary challenge with direct alkylation of hydrazine is controlling the reaction to favor mono-alkylation.[3]

    • Solution: A significant excess of hydrazine can be used to statistically favor the reaction of the alkylating agent with the more abundant starting material. However, this can complicate purification. A more robust solution is to employ a protection strategy. For instance, using a protected hydrazine derivative, such as Boc-hydrazine, allows for controlled mono-alkylation followed by deprotection.[2]

  • Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, are critical.

    • Solution: Using a bulky, non-nucleophilic base can help mitigate side reactions. The reaction temperature should be carefully controlled; lower temperatures can sometimes improve selectivity.[5]

  • Reagent Quality: The purity of hydrazine and the alkylating agent are paramount.

    • Solution: Ensure you are using anhydrous hydrazine, as water can interfere with the reaction. The (bromomethyl)cyclopropane should be free of impurities.

Experimental Protocol: N-Boc Protected Route

This two-step protocol offers a more controlled synthesis.

  • Step 1: Synthesis of N-Boc-N'-(cyclopropylmethyl)hydrazine

    • To a solution of tert-butyl carbazate (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 equivalents) at 0 °C.

    • Stir the mixture for 30 minutes.

    • Slowly add (bromomethyl)cyclopropane (1 equivalent).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Deprotection to (Cyclopropylmethyl)hydrazine hydrochloride

    • Dissolve the purified N-Boc-N'-(cyclopropylmethyl)hydrazine in a suitable solvent such as methanol or dichloromethane.

    • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl).

    • Stir the reaction at room temperature for 2-4 hours.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.[2]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure (Cyclopropylmethyl)hydrazine hydrochloride. How can I improve the selectivity and simplify the purification?

Answer: The formation of multiple products is a classic sign of over-alkylation and potential side reactions.[3][4] Direct alkylation often leads to a mixture of mono-, di-, and tri-alkylated hydrazines, which have similar polarities, making chromatographic separation challenging.

Causality and Mitigation:

  • Lack of Selectivity: As mentioned, hydrazine's two nucleophilic nitrogen atoms lead to poor selectivity in direct alkylation.[3]

    • Preventative Measure: The most effective strategy is to use a synthetic route that avoids direct alkylation of unprotected hydrazine. The N-Boc protection strategy is highly recommended.[2] Another approach is reductive amination.[6][7]

  • Side Reactions of the Alkylating Agent: (Bromomethyl)cyclopropane can potentially undergo rearrangement under certain conditions, although this is less common.

    • Solution: Ensure mild reaction conditions and consider alternative methods for introducing the cyclopropylmethyl group.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a highly selective alternative for synthesizing substituted amines and can be adapted for hydrazines.[6][8]

  • Formation of Hydrazone: React cyclopropanecarbaldehyde with a protected hydrazine (e.g., Boc-hydrazine) under mildly acidic conditions (pH 4-5) to form the corresponding N-Boc-hydrazone.

  • Reduction: Reduce the resulting hydrazone in situ using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[7] These reagents are milder than NaBH4 and will not reduce the starting aldehyde.

  • Deprotection: The resulting N-Boc protected hydrazine can then be deprotected using HCl as described previously to yield the desired hydrochloride salt.

ReductiveAmination

Issue 3: Product Instability and Decomposition

Question: My isolated (Cyclopropylmethyl)hydrazine hydrochloride seems to be degrading over time, showing discoloration and changes in its NMR spectrum. How can I properly handle and store the product?

Answer: Hydrazine derivatives, especially the free bases, can be sensitive to air oxidation.[3][4] The hydrochloride salt is generally more stable, but proper storage is still crucial to maintain its purity and integrity.

Handling and Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the hydrazine moiety.[3][4]
Temperature Store at low temperatures (0-8 °C or in a freezer at -20°C).[9][10]To slow down potential decomposition pathways.
Light Protect from light by storing in an amber vial or in the dark.To prevent light-induced degradation.
Moisture Keep in a tightly sealed container with a desiccant.The hydrochloride salt can be hygroscopic.[11]

Verification of Purity:

  • NMR Spectroscopy: Periodically check the ¹H and ¹³C NMR spectra to ensure the structural integrity of the compound.

  • Melting Point: A sharp melting point is indicative of high purity. A broad melting range may suggest the presence of impurities or decomposition.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to assess purity and identify any degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare (Cyclopropylmethyl)hydrazine hydrochloride?

A1: The primary methods include:

  • Direct Alkylation of Hydrazine: This is the most direct route but often suffers from poor selectivity and over-alkylation.[3]

  • Alkylation of a Protected Hydrazine: Using a protecting group like Boc allows for controlled mono-alkylation, followed by deprotection.[2] This is generally the preferred method for achieving high purity and yield.

  • Reductive Amination: This involves the reaction of cyclopropanecarbaldehyde with a hydrazine derivative, followed by reduction.[6][8] This method offers excellent selectivity.

SynthesisRoutes

Q2: Why is over-alkylation such a significant problem in hydrazine chemistry?

A2: Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. After the first alkylation to form a mono-substituted hydrazine (R-NH-NH₂), the remaining -NH₂ group is still nucleophilic. Furthermore, the electron-donating nature of the alkyl group can sometimes make the substituted nitrogen even more nucleophilic than the original hydrazine, leading to rapid subsequent alkylations to form di-, tri-, and even tetra-substituted products.[3][4] Controlling the stoichiometry to favor mono-alkylation is therefore very difficult without the use of protecting groups.

Q3: What are the safety precautions I should take when working with hydrazine and its derivatives?

A3: Hydrazine and many of its derivatives are toxic and potentially carcinogenic.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Q4: Can I use (chloromethyl)cyclopropane instead of (bromomethyl)cyclopropane as the alkylating agent?

A4: Yes, (chloromethyl)cyclopropane can be used. However, alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions.[5] Therefore, the reaction with the chloride may require more forcing conditions (e.g., higher temperature, longer reaction time), which could potentially lead to more side products. The choice between the two may depend on availability, cost, and the specific reaction conditions you plan to employ.

Q5: My final product is an oil instead of a solid. What should I do?

A5: (Cyclopropylmethyl)hydrazine hydrochloride is expected to be a solid. If you have obtained an oil, it could be due to the presence of impurities or residual solvent.

  • Purification: Ensure your product is pure. If necessary, re-purify it.

  • Solvent Removal: Make sure all solvents have been thoroughly removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce crystallization.

  • Recrystallization: If trituration fails, attempt to recrystallize the product from a suitable solvent system (e.g., methanol/ether, ethanol/ether).[2]

References

  • (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 - ChemicalBook. (n.d.).
  • Bredihhin, A., & Mäeorg, U. (2006). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. The Journal of Organic Chemistry, 71(13), 5072–5075.
  • Rob. (2005, January 19). The Late Show with Rob! Tonight's Special Guest: Hydrazine.
  • (Cyclopropylmethyl)hydrazine dihydrochloride - MySkinRecipes. (n.d.).
  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride. (2016). Google Patents.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2020). Angewandte Chemie International Edition, 59(31), 12869-12874.
  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1951). DTIC.
  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • 1-(cyclopropylmethyl)hydrazine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • cyclopropylhydrazine hydrochloride | 213764-25-1. (n.d.). ChemicalBook.
  • (Cyclopropylmethyl)hydrazine hydrochloride. (n.d.). PubChem.
  • (CYCLOPROPYLMETHYL)HYDRAZINE HCL. (n.d.). Sigma-Aldrich.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses.
  • Hydrazine, cyclopropyl-, hydrochloride (1:1). (n.d.). PubChem.

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Technical Support Center: Optimizing Reactions with (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Cyclopropylmethyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you achieve optimal results in your experiments.

Foundational Knowledge: Understanding (Cyclopropylmethyl)hydrazine Hydrochloride

(Cyclopropylmethyl)hydrazine hydrochloride is a key building block in organic synthesis, particularly valued for the construction of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.[1] Its utility primarily stems from the reactive hydrazine moiety, which readily participates in condensation reactions, most notably with dicarbonyl compounds to form pyrazoles.

Key Properties:

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂[2]
Molecular Weight 122.60 g/mol [2]
Appearance White to yellow solidSigma-Aldrich
Storage 2-8 °C, under inert gasChemicalBook, Sigma-Aldrich

Safety Considerations: (Cyclopropylmethyl)hydrazine hydrochloride is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Condensation reactions involving hydrazines can be exothermic, so proper temperature control is crucial, especially during scale-up.[3]

Core Application: Pyrazole Synthesis (Knorr-Type Reaction)

A primary application of (cyclopropylmethyl)hydrazine hydrochloride is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine (Cyclopropylmethyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Optimizing Reaction Parameters: Temperature and Solvent

The choice of temperature and solvent is critical for controlling reaction rate, yield, and, most importantly, regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.

Solvent Selection

The solvent plays a crucial role in the reaction's outcome. The polarity and protic nature of the solvent can influence the reactivity of both the hydrazine and the dicarbonyl compound, as well as the stability of intermediates.

Solvent TypeExamplesAdvantagesConsiderations
Protic Polar Ethanol, MethanolGood solubility for reactants; often used in standard procedures.[7]May lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[7]
Aprotic Dipolar DMF, NMP, DMAcCan provide higher yields and better regioselectivity, especially for aryl hydrazines.[7]Higher boiling points may require more energy for removal.
Fluorinated Alcohols TFE, HFIPCan dramatically improve regioselectivity in favor of one isomer.[8][9]More expensive than standard alcoholic solvents.
Non-polar TolueneCan be effective, especially when using lithium bases for in-situ dicarbonyl formation.[10]Generally not the first choice for the condensation step itself.

Expert Insight: For reactions with (Cyclopropylmethyl)hydrazine hydrochloride, starting with a protic solvent like ethanol is a good baseline. If regioselectivity is a challenge, switching to a fluorinated alcohol like TFE or an aprotic dipolar solvent like DMF is a recommended optimization step.[7][8][9]

Temperature Control

Temperature affects the reaction kinetics and can influence the product distribution.

  • Room Temperature: Many pyrazole syntheses proceed efficiently at room temperature, particularly with reactive 1,3-dicarbonyls.[11]

  • Elevated Temperatures (Reflux): Heating is often necessary for less reactive substrates or to drive the reaction to completion. For example, increasing the temperature to 60 °C has been shown to improve yields in some pyrazole syntheses.[1] However, higher temperatures can also promote the formation of byproducts.

  • Low Temperatures: In the synthesis of the parent cyclopropylhydrazine hydrochloride, specific steps are carried out at 0-20 °C to control reactivity.[12] While less common for the pyrazole formation step itself, cooling might be necessary for highly exothermic reactions, especially on a larger scale.

Expert Insight: Monitor your reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gradually increase the temperature. Uncontrolled temperature spikes should be avoided as they can lead to impurity formation.[3]

Troubleshooting Guide

This section addresses common issues encountered during reactions with (Cyclopropylmethyl)hydrazine hydrochloride.

Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity SideProducts Multiple Side Products Start->SideProducts CheckPurity Check Reagent Purity and Stoichiometry LowYield->CheckPurity Is purity/ratio correct? ModifySolvent Switch to Fluorinated Alcohol (TFE/HFIP) or Aprotic Solvent (DMF) PoorSelectivity->ModifySolvent ControlTemp Ensure Strict Temperature Control SideProducts->ControlTemp IncreaseTemp Increase Temperature or Reaction Time CheckPurity->IncreaseTemp Yes ChangeSolvent Change Solvent IncreaseTemp->ChangeSolvent No improvement AddCatalyst Add Acid Catalyst (e.g., Acetic Acid) ChangeSolvent->AddCatalyst No improvement ChangeHydrazineForm Use Free Base vs. Hydrochloride Salt ModifySolvent->ChangeHydrazineForm No improvement LowerTemp Lower Reaction Temperature ChangeHydrazineForm->LowerTemp No improvement InertAtmosphere Run Under Inert Atmosphere (N₂/Ar) ControlTemp->InertAtmosphere Still issues OptimizeWorkup Optimize Workup Procedure InertAtmosphere->OptimizeWorkup Still issues

Caption: A decision-making flowchart for troubleshooting common reaction issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a mixture of two regioisomers. How can I improve the selectivity?

A: This is the most common challenge with unsymmetrical 1,3-dicarbonyls. Here are the key parameters to investigate:

  • Solvent: This is often the most impactful variable. As supported by literature, switching from standard alcohols (ethanol) to fluorinated alcohols (TFE, HFIP) can dramatically favor the formation of one regioisomer.[8] Aprotic dipolar solvents like DMF or NMP can also significantly enhance regioselectivity.[7]

  • Hydrazine Form: The reactivity of the free base versus the hydrochloride salt can differ, influencing the initial nucleophilic attack. It has been reported that using arylhydrazine hydrochlorides can favor one regioisomer, while the free base favors the other.[13] You may need to neutralize the hydrochloride salt with a base in situ or use the free base form of (cyclopropylmethyl)hydrazine.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

Q2: The reaction is very slow or stalls completely. What should I do?

A: Several factors could be at play:

  • Steric Hindrance: If your 1,3-dicarbonyl is sterically bulky, the reaction may require more forcing conditions. The cyclopropylmethyl group itself is relatively small, but bulky substituents on the dicarbonyl can slow the reaction.

  • Temperature: A gentle increase in temperature (e.g., to 50-80 °C) is the first step.

  • Catalysis: The reaction is often catalyzed by acid. Adding a few drops of glacial acetic acid or using the hydrochloride salt directly can accelerate the reaction.[4]

  • Reagent Quality: Ensure your dicarbonyl compound is pure and the (cyclopropylmethyl)hydrazine hydrochloride has been stored correctly to prevent degradation.

Q3: I'm scaling up my reaction and concerned about safety. What are the main hazards?

A: The primary hazard during scale-up is the exothermic nature of the hydrazine condensation.[3]

  • Heat Dissipation: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. This can lead to a dangerous temperature runaway. Ensure your reactor has adequate cooling capacity.

  • Addition Rate: Add the (cyclopropylmethyl)hydrazine hydrochloride solution slowly and in a controlled manner to the dicarbonyl compound, while carefully monitoring the internal temperature.

  • Use of a Base: It has been shown that the HCl byproduct from the hydrochloride salt can lower the decomposition temperature of hydrazine. Adding a mild base, like sodium acetate, can neutralize the acid and increase the thermal stability of the reaction mixture.

Q4: What are common side products in pyrazole synthesis?

A: Besides the undesired regioisomer, other side products can form:

  • Michael Addition Products: In some solvent systems, the hydrazine may act as a nucleophile in a Michael addition reaction with α,β-unsaturated ketone impurities or intermediates, rather than undergoing condensation.

  • Bis-Hydrazones: If the stoichiometry is not carefully controlled, a second molecule of hydrazine could potentially react.

  • Degradation Products: At high temperatures, the starting materials or the pyrazole product itself may degrade, leading to a complex mixture.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis in Ethanol
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Dissolve the dicarbonyl in absolute ethanol (5-10 mL per mmol of dicarbonyl).

  • Add (Cyclopropylmethyl)hydrazine hydrochloride (1.1 eq) to the solution.

  • Add glacial acetic acid (0.1 eq) as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Optimization of Regioselectivity using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
  • In a sealed vial, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in HFIP (0.2 M concentration).

  • Add (Cyclopropylmethyl)hydrazine hydrochloride (1.1 eq).

  • Stir the reaction at room temperature. The high acidity and unique solvent properties of HFIP often drive the reaction to high regioselectivity without additional catalysts.[8]

  • Monitor the reaction by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Once the reaction is complete, carefully remove the HFIP under reduced pressure (note its volatility).

  • Purify the product as described in Protocol 1.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • J. Org. Chem. (2007).
  • Molecules. (2018).
  • Organic Chemistry Portal. (2018). Synthesis of Pyrazoles.
  • MDPI. (2018).
  • ARKIVOC. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Molecules. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • RSC Advances. (2023).
  • Organic Chemistry Portal. (2008).
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • ResearchG
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Molecules. (2023).
  • ResearchGate. (n.d.). Synthesized pyrazoles and active methylene reagents employed in the synthesis.
  • Molecules. (2023).
  • ResearchGate. (n.d.). Solvent effect on the reaction between 1,3-diketones and hydrazines...
  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride.
  • MySkinRecipes. (n.d.). (Cyclopropylmethyl)hydrazine dihydrochloride.

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(Cyclopropylmethyl)hydrazine hydrochloride stability in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Cyclopropylmethyl)hydrazine Hydrochloride

Welcome to the technical support guide for (Cyclopropylmethyl)hydrazine hydrochloride (CAS 22583-44-6). This document provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this versatile reagent in your experiments.

Introduction

(Cyclopropylmethyl)hydrazine and its salts are important intermediates in synthetic chemistry. As with most hydrazine derivatives, its reactivity makes it highly useful, but also necessitates careful handling to prevent degradation and ensure experimental reproducibility.[1][2][3] This guide addresses the critical aspects of its stability in various solvent systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (Cyclopropylmethyl)hydrazine hydrochloride?

Solid (Cyclopropylmethyl)hydrazine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Commercial suppliers recommend refrigeration at 2-8°C. It is crucial to protect it from moisture, heat, and sources of ignition.[5] Like other hydrazines, it should be stored away from oxidizing agents, strong acids, and certain metal oxides (e.g., iron, copper) which can catalyze decomposition.[2]

Q2: My solid (Cyclopropylmethyl)hydrazine hydrochloride has a white to yellow appearance. Is this normal?

Yes, a white to yellow solid appearance is considered normal for this compound and is consistent with product specifications from various suppliers. However, a significant change in color, such as turning dark brown or black, could indicate degradation or contamination and warrants purity analysis before use.

Q3: Which solvents are recommended for preparing stock solutions, and what are the general stability considerations?

The choice of solvent is critical and depends on the intended application and required storage time. While specific long-term stability data for (Cyclopropylmethyl)hydrazine hydrochloride in all solvents is not extensively published, the stability profile can be inferred from the known chemistry of hydrazine derivatives.

  • Aqueous Buffers (Acidic pH): As a hydrochloride salt, the compound is most stable in acidic aqueous solutions (pH < 7). The protonated form is less susceptible to oxidation.

  • Alcohols (Methanol, Ethanol): These are common solvents for reactions. Solutions are generally stable for short-term use (hours to a few days) if stored properly. However, be aware that hydrazines can react with esters in alcohol solvents to form hydrazides, which may precipitate.[6]

  • Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These are suitable for many applications. However, DMSO can be problematic as it may contain trace oxidizing impurities. Acetonitrile is often a good choice for analytical purposes (e.g., HPLC). Long-term storage in these solvents should be validated with a stability study.

  • Aprotic Non-Polar Solvents (DCM, Toluene): Solubility may be limited in these solvents. Stability against oxidation is generally better in the absence of oxygen, but these are less common for stock solutions.

Q4: Are there any solvents I should explicitly avoid?

Yes. Avoid solvents containing carbonyl groups, such as acetone and 2-butanone . Hydrazines readily react with aldehydes and ketones to form hydrazones, which consumes the starting material.[7][8] Also, exercise caution with solvents that may contain significant levels of dissolved oxygen or oxidizing contaminants, as hydrazines are strong reducing agents and can be oxidized.[2][3]

Q5: How does pH affect the stability of (Cyclopropylmethyl)hydrazine hydrochloride in aqueous solutions?

pH is a critical factor.

  • Acidic Conditions (pH 2-6): The hydrazine is protonated, which significantly reduces its nucleophilicity and susceptibility to oxidation. This is the most stable pH range for aqueous solutions.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral or basic solutions, the free base form of the hydrazine is present. This form is a much stronger reducing agent and is highly susceptible to oxidation by dissolved oxygen.[2] Degradation is significantly faster under these conditions. Studies on other compounds have shown that some alkaloids are stable in neutral and acidic solutions but degrade rapidly in alkaline conditions.[9]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (Cyclopropylmethyl)hydrazine hydrochloride solutions.

Observed Problem Potential Cause Recommended Action & Explanation
Solution turns yellow/brown over time. Oxidation. This is a classic sign of hydrazine oxidation. The free base form reacts with atmospheric oxygen, a process accelerated by light, heat, and neutral/alkaline pH.[2] Action: Prepare fresh solutions before use. If storage is necessary, use an acidic buffer, degas the solvent, and store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.
Low or inconsistent yield in a reaction. Degradation of the reagent. The active concentration of your hydrazine solution may be lower than calculated due to degradation. Action: Confirm the purity of the solution using the HPLC protocol below before starting your reaction. Consider titrating the solution to determine the active hydrazine concentration.
An unexpected precipitate forms in the solution. Reaction with solvent or impurity. If using an alcohol solvent for a reaction involving esters, you may be forming an insoluble hydrazide.[6] If using a buffered solution, it could be a salt precipitation issue. Action: Analyze the precipitate. If hydrazide formation is the issue, a change in reaction solvent or order of addition may be needed. Ensure all components are soluble in the chosen solvent system.
New, unexpected peaks appear in LC-MS analysis of the reaction mixture. Formation of hydrazones or other derivatives. If your reaction mixture or co-reagents contain aldehydes or ketones, hydrazone formation is highly likely.[8] Action: Protect carbonyl groups if they are not the intended reaction site. Ensure all glassware and solvents are free from acetone contamination. Characterize the side products to confirm their structure.

Part 3: Experimental Protocols & Data

Protocol 1: Stability Assessment by HPLC-UV

This protocol provides a framework for a stability-indicating HPLC method. Hydrazine itself has a poor chromophore, so derivatization is often required for sensitive UV detection.[10] An alternative is to monitor the disappearance of a derivatized product or use a mass spectrometer (MS) detector.

Objective: To monitor the concentration of (Cyclopropylmethyl)hydrazine over time in a specific solvent system.

Methodology: Pre-column Derivatization

  • Derivatizing Agent: Prepare a 10 mg/mL solution of benzaldehyde in methanol.[10]

  • Standard Preparation:

    • Accurately weigh ~10 mg of (Cyclopropylmethyl)hydrazine hydrochloride and dissolve in 10 mL of the solvent system being tested (e.g., pH 4 acetate buffer) to create a ~1 mg/mL stock solution.

    • Transfer 100 µL of this stock solution to an HPLC vial.

    • Add 50 µL of the benzaldehyde solution.

    • Vortex and allow to react for 10 minutes at room temperature to form the corresponding hydrazone.

    • Add 850 µL of mobile phase to dilute to a final concentration of ~100 µg/mL.

  • Sample Preparation (Time Point Analysis):

    • Prepare a bulk solution of (Cyclopropylmethyl)hydrazine hydrochloride in the test solvent at the desired concentration.

    • Store the solution under the desired conditions (e.g., 25°C, protected from light).

    • At each time point (e.g., T=0, 2, 4, 8, 24 hours), withdraw 100 µL, derivatize, and dilute as described in Step 2.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 80:20 Methanol/Water[10]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 313 nm (wavelength for the benzaldehyde hydrazone derivative)[10]

    • Injection Volume: 10 µL

  • Analysis:

    • Calculate the peak area of the derivatized hydrazine at each time point.

    • Plot the percentage of the initial peak area remaining versus time to determine the stability profile.

Data Summary: Expected Stability Trends

While specific kinetic data is not publicly available, a qualitative summary based on chemical principles is provided below. This should be confirmed experimentally.

Solvent SystempHTemperatureLight ConditionsExpected Stability (Qualitative)Key Considerations
0.1 M HCl (aq)~14°CDarkHigh Protonated form is stable against oxidation.
pH 4 Acetate Buffer425°CDarkGood Suitable for many short-term experimental setups.
Deionized Water~725°CAmbientPoor to Moderate Susceptible to oxidation by dissolved O2.[2]
pH 10 Carbonate Buffer1025°CAmbientVery Poor Rapid degradation expected due to free base oxidation.[9]
MethanolN/A25°CDarkModerate Prepare fresh. Risk of reaction with ester co-reagents.[6]
AcetonitrileN/A25°CDarkGood Good general-purpose organic solvent for short-term storage.
DMSON/A25°CDarkModerate to Poor Risk of oxidation from solvent impurities. Use high-purity, anhydrous grade.

Part 4: Visualized Workflows and Pathways

Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting experiments where the stability of (Cyclopropylmethyl)hydrazine hydrochloride is .

G A Unexpected Result (Low Yield, Side Product) B Visual Inspection of Solution A->B E Analytical Check (HPLC, LC-MS, TLC) A->E C Color Change? (Yellow/Brown) B->C Yes D Precipitate? B->D No G Suspect Oxidation C->G D->E No H Suspect Insolubility or Side Reaction (e.g., Hydrazide) D->H Yes F Purity Confirmed? E->F I Suspect Carbonyl Reaction (Hydrazone Formation) F->I No (New Peaks) J Solution is OK. Investigate Other Reagents/ Conditions. F->J Yes K Prepare Fresh Solution (Use Degassed Acidic Buffer, Store Cold/Dark/Inert) G->K L Change Solvent System or Order of Addition H->L M Check for Carbonyl Sources (e.g., Acetone Contamination) I->M

Caption: Troubleshooting decision tree for hydrazine stability issues.

Potential Degradation Pathways

This diagram illustrates two common degradation pathways for hydrazine derivatives.

G cluster_0 Oxidation Pathway cluster_1 Hydrazone Formation A R-NH-NH2 (Hydrazine Free Base) B R-N=NH (Diazene Intermediate) A->B [O], e.g., O2, Metal Ions C N2 + R-H (Decomposition Products) B->C Further Decomposition D R-NH-NH2 F R-NH-N=C(R')R'' (Hydrazone) + H2O D->F E R'-C(=O)-R'' (Aldehyde/Ketone) E->F

Caption: Common degradation routes for hydrazine compounds.

References

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38455–38467. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrazine Method. U.S. Department of Labor. Retrieved from [Link]

  • Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry. Retrieved from [Link]

  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810808, (Cyclopropylmethyl)hydrazine hydrochloride. PubChem. Retrieved from [Link]

  • Merck KGaA. (n.d.). Hydrazine Test 1.08017.0001. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Hydrazine. Common Organic Chemistry. Retrieved from [Link]

  • ASTM International. (2001). ASTM D1385-01 - Standard Test Method for Hydrazine in Water. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Eawag. (2001). N-Cyclopropylmelamine Pathway Map. Eawag-BBD. Retrieved from [Link]

  • Liu, Y., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. Retrieved from [Link]

  • Kumar, S., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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Technical Support Center: Strategies for Removing Impurities from (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (Cyclopropylmethyl)hydrazine hydrochloride. This resource is designed to provide in-depth, practical guidance on identifying and removing impurities from this valuable synthetic intermediate. As a highly reactive and polar molecule, (Cyclopropylmethyl)hydrazine hydrochloride presents unique purification challenges. This guide offers troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of (Cyclopropylmethyl)hydrazine hydrochloride in a question-and-answer format.

Q1: I've synthesized (Cyclopropylmethyl)hydrazine hydrochloride, but my crude product is a viscous oil instead of a solid. What could be the cause, and how can I solidify it?

A1: This is a common issue with amine salts, especially if residual solvent or impurities are present.

  • Causality: The oily nature can be due to several factors:

    • Residual Solvents: Trapped organic solvents (e.g., THF, DCM) or water can prevent crystallization.

    • Excess HCl or Free Base: An incorrect stoichiometric balance between the hydrazine free base and hydrochloric acid can lead to a non-crystalline mixture.

    • Hygroscopic Nature: Hydrazine salts can be hygroscopic, absorbing moisture from the atmosphere to form a viscous liquid.

    • Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C).

    • Trituration: Try adding a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes. Vigorously stir or sonicate the mixture. This can often induce precipitation of the hydrochloride salt, which can then be filtered.

    • pH Adjustment: If you suspect an excess of the free base, you can dissolve the oil in a minimal amount of a polar solvent like isopropanol and carefully add a solution of HCl in isopropanol dropwise until precipitation is complete. Conversely, if excess HCl is the issue, careful addition of a base to neutralize it might be necessary, followed by re-isolation as the hydrochloride salt.

Q2: My TLC analysis shows multiple spots. How can I identify the likely impurities?

A2: Identifying potential impurities starts with understanding the synthetic route used. Common synthetic pathways to (Cyclopropylmethyl)hydrazine include the reaction of cyclopropylmethyl bromide with hydrazine or the reductive amination of cyclopropanecarboxaldehyde followed by reaction with an aminating agent.[1][2]

  • Potential Impurities:

    • Unreacted Starting Materials: Cyclopropylmethyl bromide, cyclopropanecarboxaldehyde, or hydrazine.

    • Intermediates: If a protecting group strategy is used (e.g., with a Boc group), the protected intermediate could be a contaminant.[3]

    • Byproducts of Reductive Amination: If this route is used, potential byproducts include the corresponding alcohol (from over-reduction of the aldehyde) or dialkylated amines.

    • Hydrazone Formation: The product can react with any remaining cyclopropanecarboxaldehyde to form the corresponding hydrazone.

    • Oxidation/Decomposition Products: Hydrazines can be susceptible to oxidation. Decomposition can lead to the formation of ammonia and nitrogen.[4]

  • Identification Strategy:

    • Co-spotting on TLC: Run a TLC plate spotting your crude product alongside the starting materials. This can help to tentatively identify some of the impurities.

    • LC-MS Analysis: This is a powerful technique to get the molecular weights of the impurities, which can provide strong clues to their structures.

    • GC-MS Analysis: For volatile impurities, GC-MS can be very effective. Derivatization may be necessary to improve the chromatographic behavior of the polar compounds.[5][6][7]

Q3: I'm having trouble with my column chromatography. My compound either streaks badly on the silica gel or doesn't move from the baseline. What can I do?

A3: This is a classic problem when purifying polar amines on standard silica gel, which is acidic.

  • Causality: The basic amine groups on your hydrazine derivative are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape (streaking) and sometimes irreversible adsorption.

  • Troubleshooting and Optimization:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:

      • Triethylamine (TEA) at 0.5-2%

      • Ammonia (using a solution of 1-2% of 7N ammonia in methanol as part of the mobile phase)[8] A typical gradient could be dichloromethane (DCM) with an increasing percentage of methanol containing the basic modifier.[9][10]

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): This is a good alternative to silica for purifying basic compounds.[11]

      • Amine-functionalized silica: These columns are commercially available and are specifically designed for the purification of amines, offering much better peak shapes without the need for mobile phase modifiers.[12]

      • Reversed-Phase Chromatography (C18): This can be an option if the impurities have significantly different polarities. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated.

Q4: My recrystallization attempt resulted in a low yield or no crystals at all. How can I improve this?

A4: Successful recrystallization depends heavily on the choice of solvent and the cooling process.[13][14]

  • Causality:

    • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at cold temperatures, the recovery will be low. If it's not soluble enough when hot, you may have used too much solvent, leading to no crystallization upon cooling.

    • Cooling Too Quickly: Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities.

    • Supersaturation: Sometimes a solution can become supersaturated and reluctant to crystallize.

  • Troubleshooting and Optimization:

    • Solvent Screening: Test the solubility of your compound in a range of solvents on a small scale. Good candidates for hydrochloride salts often include alcohols (methanol, ethanol, isopropanol) or mixtures like ethanol/diethyl ether or methanol/dichloromethane. A patent for the related cyclopropylhydrazine hydrochloride suggests recrystallization from methanol, ethanol, or isopropanol.[3]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.

    • Induce Crystallization: If crystals don't form, try:

      • Scratching the inside of the flask with a glass rod at the surface of the solution.

      • Seeding the solution with a tiny crystal of the pure product.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently heat until it becomes clear again, and then allow it to cool slowly.

Impurity Analysis and Characterization

A robust purification strategy relies on accurate methods for detecting and quantifying impurities.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A starting point for developing a suitable mobile phase is a mixture of a relatively non-polar solvent and a polar solvent, with a basic modifier. For example:

    • Dichloromethane:Methanol:Triethylamine (90:9:1)

    • Ethyl Acetate:Hexane:Triethylamine (adjust ratios as needed)

  • Visualization: Since (Cyclopropylmethyl)hydrazine hydrochloride is unlikely to be strongly UV-active, a chemical stain is required for visualization.

    • Ninhydrin Stain: Excellent for primary and secondary amines, typically producing purple or yellow spots upon heating.

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose oxidizing stain that reacts with many functional groups, including hydrazines, to give yellow spots on a purple background.

    • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds as brown spots.[15][16][17]

StainPreparationVisualizationTarget Analytes
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.Yellow to purple spots upon heating.Primary/secondary amines
KMnO₄ 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow spots on a purple background.Readily oxidizable groups
Iodine A few crystals of I₂ in a sealed chamber.Brown spots.General organic compounds
High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, a validated HPLC method is essential. Due to the polar nature of the analyte, reversed-phase chromatography is often employed, sometimes with derivatization.

  • Method 1: Reversed-Phase without Derivatization

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in its protonated form.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

  • Method 2: Reversed-Phase with Pre-column Derivatization

    • Rationale: To improve chromatographic retention and enhance UV detectability, the hydrazine can be derivatized. A common derivatizing agent is salicylaldehyde, which reacts with the hydrazine to form a hydrazone that has a strong UV chromophore.[18]

    • Derivatization Procedure: A sample of the crude material is dissolved in a suitable solvent (e.g., a mixture of buffer and methanol) and reacted with a solution of salicylaldehyde.

    • Chromatographic Conditions: Similar to Method 1, but the detection wavelength would be set to the absorbance maximum of the hydrazone derivative (e.g., around 360 nm).[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities. Direct analysis of the polar hydrazine is challenging, so derivatization is typically required.[19]

  • Derivatization: The analyte is converted into a more volatile and thermally stable derivative. Common derivatization reactions include:

    • Acylation: Reaction with an anhydride (e.g., trifluoroacetic anhydride) to form an acyl derivative.

    • Silylation: Reaction with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl groups.[6][7]

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically at a temperature of 250°C.

    • Oven Program: A temperature gradient, for example, starting at 50°C and ramping up to 300°C.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries for impurity identification.[20]

Detailed Purification Protocols

Protocol 1: Recrystallization

This is the preferred method for purification on a larger scale if a suitable solvent system can be found.

Objective: To purify crude (Cyclopropylmethyl)hydrazine hydrochloride by crystallization from a suitable solvent.

Materials:

  • Crude (Cyclopropylmethyl)hydrazine hydrochloride

  • Candidate solvents: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Anti-solvents: Diethyl ether, Hexanes

  • Erlenmeyer flasks, heating mantle with stirrer, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (IPA, EtOH, MeOH) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or an anti-solvent like diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Slowly Cool to Room Temperature A->B Encourages large crystal growth C Cool in Ice Bath B->C Maximizes precipitation D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E Removes soluble impurities F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for the recrystallization of (Cyclopropylmethyl)hydrazine hydrochloride.

Protocol 2: Flash Column Chromatography

This method is suitable for smaller quantities or when recrystallization is ineffective at removing certain impurities.

Objective: To purify (Cyclopropylmethyl)hydrazine hydrochloride using flash column chromatography on amine-functionalized silica.

Materials:

  • Crude (Cyclopropylmethyl)hydrazine hydrochloride

  • Amine-functionalized silica gel

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., start with 100% DCM, then move to 2% MeOH in DCM, 5% MeOH in DCM, etc.).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_chromatography Purification Logic start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography recrystallization->column Unsuccessful check_purity Check Purity (TLC/HPLC) recrystallization->check_purity Successful column->check_purity pure_recrys Pure Product pure_column Pure Product check_purity->pure_recrys Purity OK from Recrystallization check_purity->pure_column Purity OK from Column impure Impure check_purity->impure Purity Not OK impure->column Re-purify

Sources

Validation & Comparative

Comparative Analysis of (Cyclopropylmethyl)hydrazine Hydrochloride and Similar Reagents: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hydrazine Reagents in Drug Discovery

In the landscape of modern pharmaceutical development, hydrazine derivatives stand out as exceptionally versatile and powerful building blocks.[1] Their unique reactivity as difunctional molecules allows for the construction of a vast array of nitrogen-containing heterocyclic scaffolds, which are foundational motifs in many biologically active compounds.[2][3][4] These scaffolds, including pyrazoles, triazoles, and indoles, are prevalent in therapeutics ranging from anti-cancer agents to treatments for tuberculosis.[1][5][6]

This guide focuses on (Cyclopropylmethyl)hydrazine hydrochloride (CAS: 1181457-83-9), a reagent of increasing interest.[7][8] Its defining feature is the cyclopropylmethyl group, a structural element prized in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. We will conduct a comparative analysis of this reagent against other seminal hydrazine derivatives, moving beyond a simple catalog of reactions to explore the strategic and causal reasoning behind reagent selection in the context of drug design and complex organic synthesis.

Pillar 1: A Comparative Overview of Hydrazine Reagent Properties and Reactivity

The choice of a hydrazine reagent is a critical decision that dictates the course of a synthetic pathway and the properties of the final molecule. The substituent attached to the hydrazine moiety fundamentally alters its electronic nature, steric profile, and overall reactivity.

(Cyclopropylmethyl)hydrazine hydrochloride is a primary alkylhydrazine salt.[8][9] As a nucleophile, its reactivity is primarily dictated by the lone pairs on the nitrogen atoms. The cyclopropylmethyl group, while sterically more demanding than a simple methyl group, does not possess the strong electronic-withdrawing or -donating properties of aryl or acyl groups. Its primary role is to serve as a stable, lipophilic scaffold component in the final product. It is particularly valuable in the synthesis of selective enzyme inhibitors and other complex bioactive molecules.[7][10]

To understand its utility, we must compare it to other classes of hydrazine reagents:

  • Arylhydrazines (e.g., Phenylhydrazine): The quintessential reagent for the Fischer indole synthesis, the aromatic ring significantly influences reactivity. The phenyl group is electron-withdrawing by induction but can donate electron density through resonance, stabilizing intermediates. This electronic duality makes arylhydrazines key precursors for a wide range of heterocyclic systems.

  • Acylhydrazides (e.g., Isoniazid): The presence of an adjacent carbonyl group makes the acylhydrazide nitrogen less nucleophilic than in alkyl- or arylhydrazines. These compounds are stable, often crystalline solids, and serve as crucial precursors for heterocycles like oxadiazoles, thiadiazoles, and triazoles through cyclization reactions.[5] They are also recognized as convenient sources of acyl radicals for C-C bond formation.[11]

  • Protected Hydrazines (e.g., tert-Butyl carbazate): Reagents like Boc-hydrazine are indispensable for multi-step synthesis where controlled reactivity is paramount. The Boc protecting group "tames" the nucleophilicity of one nitrogen atom, allowing the other to react selectively. Subsequent deprotection reveals the free hydrazine for further transformation, a strategy vital for building complex molecular architectures without side reactions.[12]

  • Hydrazine Hydrochloride/Hydrate: As the parent compound, hydrazine itself is a highly potent and unhindered nucleophile.[13] It is a powerful reducing agent, famously used in the Wolff-Kishner reduction to deoxygenate ketones and aldehydes.[14] However, its high reactivity and significant toxicity necessitate careful handling and often make substituted or protected derivatives a more practical choice for intricate syntheses.

Data Summary: Comparative Properties of Hydrazine Reagents
Reagent NameStructureClassKey Reactivity ProfileCommon ApplicationsAdvantagesLimitations
(Cyclopropylmethyl)hydrazine hydrochloride C₄H₁₁ClN₂AlkylNucleophile, Heterocycle FormationSynthesis of pyrazoles, enzyme inhibitorsIntroduces valuable cyclopropylmethyl motifLimited commercial availability, requires base for reaction
Phenylhydrazine C₆H₈N₂ArylNucleophile, Cyclization PrecursorFischer indole synthesis, pyrazole synthesisWell-established reactivity, readily availableToxicity, potential for side reactions
Isoniazid (Isonicotinohydrazide) C₆H₇N₃OAcylModerate Nucleophile, Acyl Radical PrecursorSynthesis of oxadiazoles, triazoles; antitubercular drug[1][5]Crystalline, stable, synthetically versatileReduced nucleophilicity compared to alkylhydrazines
tert-Butyl carbazate (Boc-hydrazine) C₅H₁₂N₂O₂ProtectedMononucleophile (N-Boc), DeprotectableControlled synthesis of substituted hydrazides, peptidesEnables selective, stepwise reactionsRequires additional deprotection step
Hydrazine hydrochloride H₅ClN₂UnsubstitutedStrong Nucleophile, Reducing AgentWolff-Kishner reduction, synthesis of simple heterocyclesHigh reactivity, inexpensiveHighly toxic and corrosive, can be difficult to control

Pillar 2: Application in Practice - The Synthesis of Substituted Pyrazoles

The formation of the pyrazole ring, a privileged scaffold in medicinal chemistry, serves as an excellent case study for comparing these reagents. The standard synthesis involves the condensation of a hydrazine derivative with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound.

Experimental Workflow: General Pyrazole Synthesis

The following diagram illustrates the typical laboratory workflow for this transformation. The critical choice point is the selection of the hydrazine reagent (R-NHNH₂), which directly determines the nature of the N1-substituent on the final pyrazole ring.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification reagent_prep 1. Dissolve 1,3-Dicarbonyl in suitable solvent (e.g., EtOH) hydrazine_prep 2. Prepare Hydrazine Solution (Add base if starting from salt) reaction 3. Combine reagents and stir (Often at reflux) hydrazine_prep->reaction monitoring 4. Monitor reaction (e.g., by TLC or LC-MS) reaction->monitoring workup 5. Quench reaction and remove solvent monitoring->workup extraction 6. Perform aqueous workup/ extraction workup->extraction purification 7. Purify product (e.g., Crystallization or Chromatography) extraction->purification

Caption: General workflow for pyrazole synthesis.

Experimental Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole

Causality: This protocol is designed to incorporate the cyclopropylmethyl scaffold. The use of a base (e.g., triethylamine) is essential to neutralize the hydrochloride salt, liberating the free hydrazine nucleophile to initiate the reaction. Ethanol is a common and effective solvent as it readily dissolves both the polar starting materials and the less polar product.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of absolute ethanol.

  • Hydrazine Liberation: To this solution, add (Cyclopropylmethyl)hydrazine hydrochloride (1.23 g, 10 mmol) followed by the dropwise addition of triethylamine (1.11 g, 11 mmol). A mild exotherm and formation of triethylamine hydrochloride precipitate may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 25 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure pyrazole.

Experimental Protocol 2: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole

Causality: Phenylhydrazine is typically supplied as a free base, obviating the need for an additional base. However, it is susceptible to air oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields and purity, especially on a larger scale.

  • Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of absolute ethanol.

  • Reaction: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirred solution. The reaction is often exothermic.

  • Heating: Once the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup and Purification: Follow the workup, extraction, and purification steps as detailed in Protocol 1. The product often crystallizes upon cooling or concentration, simplifying purification.

Pillar 3: Mechanistic Insights and Broader Applications

The fundamental reaction pathway begins with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate.[15] A subsequent intramolecular cyclization and a second dehydration step yield the aromatic pyrazole ring.

Mechanism: Hydrazone Formation

Caption: Initial step of pyrazole synthesis.

While pyrazole synthesis is a cornerstone application, the utility of these reagents is far broader. (Cyclopropylmethyl)hydrazine can be employed in multi-step syntheses where the cyclopropyl group is crucial for biological targeting.[7] Arylhydrazines are indispensable for creating indole and triazine ring systems.[16] Acylhydrazides are workhorses for generating five-membered heterocycles containing oxygen or sulfur, which are common features in modern pharmaceuticals.[5]

Safety and Handling: A Critical Imperative

A discussion of hydrazine chemistry is incomplete without a strong emphasis on safety. Hydrazine and many of its simple derivatives are classified as toxic and potentially carcinogenic.[8][13]

  • (Cyclopropylmethyl)hydrazine hydrochloride is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[8]

  • All hydrazine derivatives should be handled in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) , including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[17]

  • For reactions involving neat hydrazine, consider safer, scalable alternatives where possible, such as the use of methyl hydrazinocarboxylate in Wolff-Kishner type reductions.[14]

Conclusion

The selection of a hydrazine reagent is a strategic decision driven by the specific goals of a synthetic campaign. (Cyclopropylmethyl)hydrazine hydrochloride provides an efficient route to introduce the medicinally valuable cyclopropylmethyl moiety, offering advantages in designing molecules with improved pharmacokinetic profiles. In contrast, arylhydrazines, acylhydrazides, and protected hydrazines provide access to different, yet equally important, chemical spaces and reactivity profiles. By understanding the underlying principles of their reactivity and the practical considerations of their use, researchers can effectively leverage this powerful class of reagents to accelerate the discovery and development of next-generation therapeutics.

References

  • DEMYANOV, P., et al. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hydrazine Derivatives in Modern Organic Synthesis.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives.
  • Slideshare. Hydrazine Chemistry in Organic Synthesis.
  • MySkinRecipes. (Cyclopropylmethyl)hydrazine dihydrochloride.
  • ChemicalBook. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9.
  • Google Patents. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (CYCLOPROPYLMETHYL)HYDRAZINE DIHYDROCHLORIDE.
  • PubChem. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808.
  • VedaOils. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
  • NIH National Center for Biotechnology Information. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][11][18]Triazino[5,6-b]quinoline Derivatives. Available at:

  • Santa Cruz Biotechnology. 1-(cyclopropylmethyl)hydrazine hydrochloride.
  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine.
  • Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions.
  • Organic Chemistry Portal. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.
  • Pharmaceutical Market Update. Innovation in Hydrazine Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Hydrazine Intermediates for Next-Gen Pharmaceuticals.
  • NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Hydrazine Derivative for Your Synthesis.

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A Comparative Guide to Validating the Structure of (Cyclopropylmethyl)hydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the unambiguous structural validation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. (Cyclopropylmethyl)hydrazine hydrochloride and its derivatives are an important class of compounds, often utilized as key intermediates in the synthesis of bioactive molecules.[1][2] Their inherent reactivity and potential for isomerization necessitate a multi-faceted analytical approach to confirm their structure with absolute certainty.[3][4]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural elucidation of (Cyclopropylmethyl)hydrazine hydrochloride derivatives. It is designed to empower researchers to make informed decisions on the most effective combination of methods for their specific needs, ensuring data integrity and accelerating the drug development pipeline.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural confirmation is fraught with risk. Each method interrogates a different aspect of a molecule's physical and chemical properties. By combining techniques that operate on different principles—a concept known as orthogonal validation—a more complete and trustworthy picture of the molecular structure emerges. For hydrazine derivatives, a combination of spectroscopic and chromatographic methods is considered the gold standard.[3][5]

Comparative Analysis of Key Validation Techniques

The following sections detail the most powerful analytical techniques for validating the structure of (Cyclopropylmethyl)hydrazine hydrochloride derivatives. The causality behind experimental choices and the unique insights provided by each method are explained to provide a deeper understanding beyond a mere listing of protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms and their connectivity.[3] For (Cyclopropylmethyl)hydrazine hydrochloride derivatives, both ¹H and ¹³C NMR are indispensable.

Key Insights from NMR:

  • Confirmation of the Cyclopropylmethyl Moiety: The cyclopropyl group has a highly characteristic NMR signature. The protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum (around 0.2-0.8 ppm), a result of the ring's unique electronic structure which induces a shielding effect.[6][7] The methylene protons of the cyclopropylmethyl group will also have a distinct chemical shift.

  • Elucidation of the Hydrazine Backbone: The protons attached to or near the nitrogen atoms of the hydrazine group will exhibit chemical shifts that are sensitive to their electronic environment and any hydrogen bonding.[3]

  • Structural Isomer Differentiation: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, allowing for the definitive differentiation of structural isomers.[3][8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified (Cyclopropylmethyl)hydrazine hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid exchange of labile hydrazine protons with the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[8]

    • 2D NMR (if necessary): Acquire COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to piece together the molecular structure.

Table 1: Expected NMR Chemical Shift Ranges for (Cyclopropylmethyl)hydrazine Derivatives

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropyl H0.2 - 0.85 - 15
Methylene H (CH₂-N)2.5 - 3.540 - 60
Hydrazine N-HVariable (broad)-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[3] For hydrochloride salts, soft ionization techniques are generally preferred to minimize fragmentation of the parent molecule.

Key Insights from MS:

  • Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition.

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization (its fragmentation pattern) provides a fingerprint that can be used to deduce its structure. Common fragmentation pathways for hydrazine derivatives include the loss of N₂ or alkyl groups.[3]

  • Handling Hydrochloride Salts: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are suitable techniques for analyzing hydrochloride salts.[3][9] In some cases, cluster ions containing the intact salt may be observed.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the proposed structure. Analyze the fragmentation pattern to identify characteristic losses that support the structure.

Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Key Insights from IR:

  • Hydrazine N-H Stretching: The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹.[3][10] The presence of hydrogen bonding can cause these bands to broaden.

  • Cyclopropyl C-H Stretching: The C-H stretching vibration of the cyclopropane ring is often observed at a characteristically high wavenumber, around 3080 cm⁻¹.[6]

  • Absence of Other Functional Groups: IR spectroscopy is also useful for confirming the absence of other functional groups, such as carbonyls (C=O), which would indicate impurities or side products.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.[6]

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (Hydrazine)Stretching3300 - 3500
C-H (Cyclopropyl)Stretching~3080
C-H (Alkyl)Stretching2850 - 3000
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

While primarily a separation technique, HPLC is crucial for assessing the purity of the synthesized compound.[5][11] By comparing the retention time of the main peak with that of a known standard (if available), HPLC can also contribute to structural confirmation. For hydrazine compounds that lack a strong UV chromophore, derivatization is often necessary for detection.[11]

Key Insights from HPLC:

  • Purity Assessment: HPLC can separate the target compound from impurities, starting materials, and byproducts, allowing for accurate purity determination.

  • Identity Confirmation (with a standard): Co-injection of the sample with a reference standard should result in a single, sharp peak, confirming the identity of the compound.

  • Trace Analysis: Derivatization techniques can be employed to detect and quantify trace levels of hydrazine-related impurities.[11][12]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Method Development: Develop a suitable RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis, or a mass spectrometer for LC-MS).

  • Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main component. Calculate the purity based on the relative peak areas.

Integrated Workflow for Structural Validation

A robust and self-validating workflow for the structural confirmation of (Cyclopropylmethyl)hydrazine hydrochloride derivatives involves a logical progression through these analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Purity & Final Verification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purified Sample MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC (Purity Assessment) NMR->HPLC Confirmed Structure MS->HPLC IR->HPLC Final_Report Final_Report HPLC->Final_Report Validated Structure & Purity

Caption: Integrated workflow for the structural validation of (Cyclopropylmethyl)hydrazine hydrochloride derivatives.

Conclusion

The structural validation of (Cyclopropylmethyl)hydrazine hydrochloride derivatives demands a meticulous and multi-pronged analytical strategy. By synergistically employing NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can build a comprehensive and irrefutable body of evidence to confirm the molecular structure. HPLC plays a critical, complementary role in ensuring the purity of the compound, a non-negotiable aspect of drug development and high-level chemical research. Adherence to this orthogonal validation approach ensures scientific integrity, mitigates risks associated with structural misidentification, and ultimately, accelerates the path from discovery to application.

References

  • Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and....
  • Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines.
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  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • PubMed. (2023, June 1). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization.
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • YouTube. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap.
  • J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra.
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A Comparative Guide to the Cross-Reactivity of (Cyclopropylmethyl)hydrazine Hydrochloride in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative of interest in pharmaceutical development and chemical synthesis.[1] As with any small molecule intended for biological applications, the development of specific and sensitive analytical methods is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. A critical challenge in this process is ensuring assay specificity, particularly in immunoassays, where antibodies may exhibit cross-reactivity with structurally related compounds.[2][3] This can lead to inaccurate quantification and false-positive results, compromising drug development decisions.[4] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for (Cyclopropylmethyl)hydrazine hydrochloride. We will detail the experimental design, present a robust protocol for a competitive immunoassay, and offer a logical framework for data interpretation, supported by plausible experimental data. The objective is to equip researchers, scientists, and drug development professionals with the principles and practical steps required to validate the specificity of analytical methods for this compound and its analogs.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays operate on the principle of specific binding between an antibody and its target antigen, often likened to a "lock and key" mechanism.[3] The antibody's binding site, or paratope, recognizes a specific three-dimensional shape on the antigen called an epitope. However, molecules with similar structural motifs or chemical features can sometimes fit into the same "lock," a phenomenon known as cross-reactivity.[3][5]

For hydrazine derivatives, the reactive hydrazine group (-NH-NH2) and adjacent chemical structures are key determinants of antigenicity. Cross-reactivity in an immunoassay designed for (Cyclopropylmethyl)hydrazine hydrochloride would occur if the generated antibodies bind to other hydrazine-containing molecules present in the sample matrix. This underscores the necessity of systematically screening a panel of structurally related compounds to define the assay's specificity.

Strategic Selection of Comparator Compounds

A robust cross-reactivity study hinges on the logical selection of compounds to test. The panel should include molecules that share structural features with the target analyte, (Cyclopropylmethyl)hydrazine hydrochloride, to challenge the antibody's specificity. For this guide, we propose the following panel, designed to probe the antibody's tolerance for modifications to the core hydrazine structure.

  • Parent and Simple Analogs:

    • Hydrazine: The core reactive moiety.

    • Methylhydrazine: Features a simple alkyl substitution.

  • Structurally and Pharmacologically Relevant Hydrazines:

    • Phenylhydrazine: An aromatic hydrazine used as a chemical reagent and known to be a potent enzyme inhibitor.[6]

    • Iproniazid: An isopropyl-substituted hydrazine and a well-known monoamine oxidase inhibitor (MAOI).

    • Phenelzine: A phenethyl-substituted hydrazine, also a clinically used MAOI.

    • Hydralazine: A heterocyclic hydrazine derivative used as an antihypertensive medication.[7][8]

This selection allows for a systematic evaluation of how changes in steric bulk (methyl vs. cyclopropylmethyl vs. phenyl), aromaticity, and overall molecular structure affect antibody binding.

Experimental Framework: Competitive ELISA Protocol

To quantify cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective and standard method. In this format, the comparator compound in a sample competes with a labeled or immobilized form of the target analyte for a limited number of antibody binding sites. High cross-reactivity results in a lower signal, as the comparator effectively displaces the target analyte.

Workflow for Competitive ELISA

The following diagram outlines the key steps in the proposed competitive ELISA for assessing cross-reactivity.

ELISA_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding & Detection cluster_analysis Phase 3: Data Analysis p1 Synthesize Antigen: (Cyclopropylmethyl)hydrazine-BSA Conjugate p2 Coat Microplate Wells with Antigen p1->p2 p3 Block Wells (e.g., with BSA or Casein) p2->p3 a1 Add Primary Antibody & Test Compound (or Standard) p3->a1 a2 Incubate: Competition Occurs a1->a2 a3 Wash to Remove Unbound Reagents a2->a3 a4 Add Enzyme-Labeled Secondary Antibody a3->a4 a5 Wash Step a4->a5 a6 Add Substrate (e.g., TMB) a5->a6 a7 Stop Reaction & Read Absorbance (e.g., 450 nm) a6->a7 d1 Generate Standard Curve a7->d1 d2 Calculate IC50 Values for Each Compound d1->d2 d3 Calculate % Cross-Reactivity d2->d3

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Detailed Step-by-Step Methodology

Materials:

  • High-binding 96-well microplates

  • (Cyclopropylmethyl)hydrazine-BSA conjugate (custom synthesis)

  • Primary antibody (polyclonal or monoclonal) raised against the conjugate

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Comparator compounds (listed in Section 2)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Antigen Coating: Dilute the (Cyclopropylmethyl)hydrazine-BSA conjugate to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the (Cyclopropylmethyl)hydrazine hydrochloride standard and each comparator compound in Assay Buffer.

    • Add 50 µL of the standard or comparator compound solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Comparative Results

The data from the competitive ELISA is used to generate dose-response curves for each tested compound. From these curves, the concentration that inhibits 50% of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated relative to the target analyte.

Calculation: % Cross-Reactivity = (IC50 of (Cyclopropylmethyl)hydrazine / IC50 of Comparator Compound) x 100

Hypothetical Comparative Data

The following table presents plausible data from such a study, illustrating how the results would be structured for easy comparison.

CompoundIC50 (nM)% Cross-Reactivity
(Cyclopropylmethyl)hydrazine HCl 50 100%
Hydrazine25020.0%
Methylhydrazine40012.5%
Phenylhydrazine8,5000.59%
Iproniazid12,0000.42%
Phenelzine> 50,000<0.1%
Hydralazine> 50,000<0.1%

Mechanistic Rationale for Cross-Reactivity

The hypothetical data suggest that the antibody's binding is highly specific to the cyclopropylmethyl group.

  • High Specificity: The low cross-reactivity of even simple analogs like hydrazine and methylhydrazine indicates that the cyclopropylmethyl moiety is the dominant feature of the epitope recognized by the antibody.

  • Steric Hindrance: The significantly reduced cross-reactivity of phenylhydrazine, iproniazid, phenelzine, and hydralazine demonstrates that larger, bulkier groups attached to the hydrazine core sterically hinder the antibody from binding effectively. The unique, compact, and rigid structure of the cyclopropyl group appears critical for optimal fit.

The diagram below illustrates this concept, showing how structural differences influence the "fit" into the antibody's binding site.

Binding_Mechanism cluster_antibody Antibody Binding Site (Paratope) cluster_ligands ab target (Cyclopropylmethyl)hydrazine (High Affinity) target->ab Perfect Fit analog1 Methylhydrazine (Lower Affinity) analog1->ab Partial Fit analog2 Phenylhydrazine (Very Low Affinity - Steric Clash) analog2->ab Poor Fit

Caption: Structural basis of antibody binding and cross-reactivity.

The Role of Confirmatory Analysis

While immunoassays are excellent for high-throughput screening, any presumptive positive results should be confirmed using a more specific, orthogonal method.[4][5] Techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provide definitive structural identification and quantification, serving as the gold standard for validating immunoassay findings and ruling out false positives caused by cross-reactivity.[9] The development of a robust analytical method should, therefore, involve both a sensitive immunoassay for screening and a highly specific LC-MS/MS method for confirmation.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of (Cyclopropylmethyl)hydrazine hydrochloride. By strategically selecting comparator compounds, employing a validated competitive ELISA protocol, and interpreting the data within a mechanistic framework, researchers can comprehensively define the specificity of their analytical methods. This process is not merely a validation step but a cornerstone of developing trustworthy and reliable assays essential for advancing drug discovery and development programs. The principles and protocols described herein provide a clear roadmap for ensuring data integrity and making informed, confident decisions.

References

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. PubMed. Available at: [Link]

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  • Google Patents. (2016). Preparation method of cyclopropylhydrazine hydrochloride. Google Patents.
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  • Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. Available at: [Link]

  • Cambridge Open Engage. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Available at: [Link]

  • Innovacon. (n.d.). CROSS REACTIVITY SUMMARY. Innovacon. Available at: [Link]

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  • PubMed. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of (Cyclopropylmethyl)hydrazine Hydrochloride and Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical research, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs and next-generation pesticides underscores the critical importance of efficient and reliable synthetic routes. The choice of the hydrazine-based reagent is a pivotal decision in the widely-used Knorr pyrazole synthesis and related methodologies, directly impacting yield, regioselectivity, and overall process efficiency.

This guide provides an in-depth, head-to-head comparison of (Cyclopropylmethyl)hydrazine hydrochloride with other common hydrazine derivatives for the synthesis of pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Introduction to (Cyclopropylmethyl)hydrazine Hydrochloride in Pyrazole Synthesis

(Cyclopropylmethyl)hydrazine hydrochloride has emerged as a valuable building block, particularly in the synthesis of complex molecules for agrochemicals and kinase inhibitors.[1][2][3] Its cyclopropylmethyl moiety can impart desirable physicochemical properties to the final molecule, such as metabolic stability and conformational constraint. Typically, it is employed in the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[4][5]

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, or a functional equivalent, usually under acidic conditions.[5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The elegance of the Knorr synthesis lies in its straightforward and convergent nature. Understanding the mechanism is key to troubleshooting and optimizing your reactions.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine R-NH-NH₂ ((Cyclopropylmethyl)hydrazine) Hydrazine->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O) caption General mechanism of the Knorr pyrazole synthesis.

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4] This outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as reaction conditions like pH and solvent.[4]

Head-to-Head Comparison of Hydrazine Reagents

The choice of the hydrazine derivative is a critical parameter that influences not only the substitution pattern of the final pyrazole but also the reaction kinetics, yield, and regioselectivity. Here, we compare (Cyclopropylmethyl)hydrazine hydrochloride with other commonly used hydrazines.

For a practical comparison, we will consider the synthesis of a model compound, a disubstituted pyrazole, from a common 1,3-dicarbonyl precursor like acetylacetone.

Hydrazine ReagentKey Characteristics & Performance InsightsRepresentative Reaction Conditions & Yields
(Cyclopropylmethyl)hydrazine hydrochloride Advantages: Introduces a desirable cyclopropylmethyl motif. The hydrochloride salt is often more stable and easier to handle than the free base.[7] Considerations: The steric bulk of the cyclopropylmethyl group can influence regioselectivity, potentially favoring attack at the less hindered carbonyl of an unsymmetrical diketone.[4]Reaction: With acetylacetone in ethanol at 70°C for 16h (as a general reference for a similar cyclopropylhydrazine reaction).[8] Yield: Generally good to high, though specific data for this exact reaction is sparse in publicly available literature.
Hydrazine Hydrate Advantages: Inexpensive and readily available. As it is unsubstituted, it does not lead to regioisomers with symmetrical diketones. Considerations: Highly toxic and carcinogenic, requiring stringent safety precautions. The resulting pyrazole is unsubstituted at the N1 position, which may require a subsequent N-alkylation or N-arylation step if substitution is desired.Reaction: With acetylacetone in glacial acetic acid, reflux for 4-5 hours.[9] Yield: Typically high, often in the range of 70-95%.[9][10]
Methylhydrazine Advantages: A simple and less sterically hindered alkylhydrazine. Often exhibits good reactivity. Considerations: Can lead to mixtures of regioisomers with unsymmetrical diketones. The regioselectivity can be highly dependent on the solvent.Reaction: With unsymmetrical diketones, the ratio of regioisomers can vary significantly with the solvent. For example, in ethanol, a 1:1.3 mixture might be observed, while in fluorinated alcohols like HFIP, the selectivity can be dramatically improved to favor one isomer. Yield: Generally good, but the yield of the desired regioisomer is the critical metric.
Phenylhydrazine Hydrochloride Advantages: The hydrochloride salt is a stable, crystalline solid that is easier to handle than the free base.[11] The phenyl group can influence the electronic properties of the resulting pyrazole. Considerations: The electronic effects of the phenyl group can influence reactivity. Can produce colored impurities.[11]Reaction: With acetylacetone in a glycerol-water system at 90°C for 3-4 hours.[12] With ethyl acetoacetate, reflux in ethanol for 1 hour.[13] Yield: Good to high yields are generally reported.[12][13]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples for the synthesis of pyrazoles using different hydrazine reagents. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Synthesis of a 1-Substituted-3,5-dimethylpyrazole

This protocol can be adapted for (Cyclopropylmethyl)hydrazine hydrochloride and other substituted hydrazines.

Materials:

  • (Cyclopropylmethyl)hydrazine hydrochloride (or other substituted hydrazine hydrochloride) (1.0 eq)

  • Acetylacetone (1.0 - 1.2 eq)

  • Ethanol

  • Sodium Acetate (optional, as a base if starting from the hydrochloride salt) (1.0 eq)

Procedure:

  • To a round-bottom flask, add the substituted hydrazine hydrochloride and sodium acetate (if using) in ethanol.

  • Add acetylacetone to the mixture.

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 70-80°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate

Materials:

  • Hydrazine hydrate (1.5 eq)

  • Acetylacetone (1.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone in glacial acetic acid.

  • Carefully add hydrazine hydrate to the solution. The reaction can be exothermic.

  • Heat the mixture to reflux for 4-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethylpyrazole.[9]

Alternative Synthetic Routes to Pyrazoles

While the Knorr synthesis is a workhorse, several other powerful methods exist for pyrazole synthesis, which can be advantageous depending on the desired substitution pattern and available starting materials.

Alternatives Start_Materials Diverse Starting Materials Diketones 1,3-Diketones (Knorr Synthesis) Start_Materials->Diketones Acetylenic_Ketones α,β-Acetylenic Ketones Start_Materials->Acetylenic_Ketones Unsaturated_Ketones α,β-Unsaturated Ketones Start_Materials->Unsaturated_Ketones Multi_Component Multi-Component Reactions Start_Materials->Multi_Component Pyrazole_Core Pyrazole Core Diketones->Pyrazole_Core Acetylenic_Ketones->Pyrazole_Core High Regioselectivity [2] Unsaturated_Ketones->Pyrazole_Core via Pyrazolines [6] Multi_Component->Pyrazole_Core High Complexity [15] caption Alternative synthetic pathways to the pyrazole core.

Caption: Alternative synthetic pathways to the pyrazole core.

  • From α,β-Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones can provide direct access to pyrazoles with high and predictable regioselectivity, often under mild conditions.[14] This method avoids the potential for regioisomeric mixtures that can plague the Knorr synthesis with unsymmetrical diketones.

  • From α,β-Unsaturated Ketones (Chalcones): Hydrazines react with α,β-unsaturated ketones to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[10][15] This two-step sequence allows for the synthesis of a wide variety of substituted pyrazoles.

  • Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles from simple, readily available starting materials.[16]

Conclusion and Future Outlook

The selection of a hydrazine reagent for pyrazole synthesis is a strategic decision that should be guided by the desired substitution pattern, cost, safety considerations, and the need for regiochemical control.

  • (Cyclopropylmethyl)hydrazine hydrochloride is an excellent choice when the incorporation of the cyclopropylmethyl group is a key design element, for instance, in the development of novel kinase inhibitors or agrochemicals. Its stability as a hydrochloride salt is an added practical advantage.

  • Hydrazine hydrate remains a cost-effective and straightforward option for synthesizing N-unsubstituted pyrazoles, though its high toxicity necessitates careful handling.

  • Methylhydrazine and Phenylhydrazine are versatile reagents, but the potential for forming regioisomeric mixtures with unsymmetrical diketones must be carefully managed, often through judicious solvent choice or by using alternative synthetic strategies.

The continuous development of new synthetic methodologies, including novel multi-component reactions and catalytic systems, will undoubtedly expand the toolbox for pyrazole synthesis. For the practicing scientist, a thorough understanding of the strengths and limitations of each hydrazine reagent, grounded in mechanistic principles, is paramount for the successful and efficient discovery of new chemical entities.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(Cyclopropylmethyl)hydrazine hydrochloride is a critical reagent in modern synthetic chemistry, valued for its role as a versatile building block in the creation of complex molecules. Its utility is particularly noted in the synthesis of novel pharmaceutical agents, including bumped-kinase inhibitors for therapeutic applications.[1][2] However, like many reactive hydrazine derivatives, achieving consistent and reproducible experimental outcomes can be a significant challenge. The success of a synthesis often hinges on factors that extend beyond the reaction scheme itself, including the purity of the starting material, subtle variations in reaction conditions, and appropriate handling and storage.

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving (Cyclopropylmethyl)hydrazine hydrochloride. We will explore the physicochemical properties of the reagent, dissect critical parameters in a common synthetic application, and compare its profile to alternative hydrazine sources. Our objective is to equip researchers with the necessary insights and protocols to mitigate variability and ensure the integrity of their results.

Physicochemical Properties and Handling: The Foundation of Reproducibility

The journey to a reproducible experiment begins with a thorough understanding of the reagent itself. (Cyclopropylmethyl)hydrazine is typically supplied and used as its hydrochloride salt to improve stability.[3][4] However, its inherent reactivity necessitates careful handling and storage to prevent degradation, which is a primary source of experimental inconsistency.

Table 1: Key Properties of (Cyclopropylmethyl)hydrazine Hydrochloride

PropertyValueSource
Molecular FormulaC₄H₁₁ClN₂[1][3][4]
Molecular Weight122.60 g/mol [3][4]
CAS Number1181457-83-9[1][5]
AppearanceSolid (form may vary)Inferred from handling/storage
Storage Temperature0-8 °C or Freezer (-20°C), Inert Atmosphere[1][6]

Expert Insights on Handling and Storage:

  • Hygroscopicity and Stability: Hydrazine salts can be hygroscopic. Moisture absorption can not only alter the effective molar quantity of the reagent but also potentially initiate degradation pathways. It is imperative to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Thermal Sensitivity: While the hydrochloride salt form enhances stability, the free base is more volatile and prone to oxidation. Avoid unnecessary exposure to high temperatures. The recommended storage at refrigerated or freezer temperatures is critical to preserving its integrity over time.[1][6]

  • Safety Precautions: (Cyclopropylmethyl)hydrazine hydrochloride is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[3][5][8] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

The Impact of Reagent Purity on Synthetic Outcomes

The most meticulously executed protocol will fail if the starting materials are of inconsistent quality. The synthesis of (Cyclopropylmethyl)hydrazine hydrochloride can introduce impurities that may interfere with subsequent reactions.

Common Impurities and Their Source:

  • Starting Materials: Residual cyclopropylamine or other reactants from the synthesis process.[9]

  • By-products: Formation of bis-hydrazones or other side products during synthesis.[10]

  • Degradation Products: Oxidized species or products from unintended reactions with atmospheric components or moisture.[11]

These impurities can act as competing nucleophiles, catalysts, or inhibitors, leading to lower yields, the formation of complex side products, and significant challenges in purification.

Protocol 1: HPLC-UV Method for Purity Assessment

To ensure the quality of your starting material, a simple analytical check is recommended before use. This protocol is a representative method adapted from common practices for analyzing amine-containing compounds.[12][13]

Objective: To determine the purity of a (Cyclopropylmethyl)hydrazine hydrochloride sample.

Materials:

  • (Cyclopropylmethyl)hydrazine hydrochloride sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (Cyclopropylmethyl)hydrazine hydrochloride sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using the same solvent mixture.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient: Start with 5% B, hold for 1 minute. Ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness Check: A high-purity sample (>97%) should exhibit a single major peak with minimal secondary peaks. The presence of significant impurity peaks warrants further purification or sourcing from a more reliable vendor.

A Case Study in Reproducibility: Synthesis of a Pyrazole Derivative

To illustrate the critical parameters affecting reproducibility, we will examine a common application of hydrazine derivatives: the synthesis of pyrazole heterocycles, which are important scaffolds in agrochemicals and pharmaceuticals.[9]

Workflow for Pyrazole Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Final Analysis Reagent Verify Purity of (Cyclopropylmethyl)hydrazine HCl (>97% via HPLC) Setup Combine Diketone and Hydrazine in Solvent under N2 Atmosphere Reagent->Setup Solvent Use Anhydrous Solvent (e.g., Ethanol) Solvent->Setup Heat Reflux at Controlled Temperature (e.g., 78°C) Setup->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temp & Remove Solvent Monitor->Cool Extract Aqueous Workup (e.g., EtOAc/Water) Cool->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield & Assess Purity Characterize->Yield

Caption: Workflow for a reproducible pyrazole synthesis.

Protocol 2: Synthesis of 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole

Objective: To synthesize a model pyrazole compound, highlighting critical control points for reproducibility.

Materials:

  • (Cyclopropylmethyl)hydrazine hydrochloride (purity >97%)

  • Acetylacetone (2,4-pentanedione)

  • Sodium Acetate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup (Critical Point 1: Stoichiometry & Atmosphere):

    • To a round-bottom flask equipped with a condenser and magnetic stir bar, add (Cyclopropylmethyl)hydrazine hydrochloride (1.23 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol). The base is crucial to free the hydrazine for reaction.

    • Add anhydrous ethanol (30 mL).

    • Purge the flask with nitrogen for 5 minutes. An inert atmosphere is vital to prevent oxidation of the hydrazine.

    • Add acetylacetone (1.00 g, 10 mmol) dropwise at room temperature.

  • Reaction Execution (Critical Point 2: Temperature & Time):

    • Heat the reaction mixture to reflux (~78°C) and maintain for 4 hours. Consistent temperature and reaction time are key. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed.

  • Work-up (Critical Point 3: Quenching & Extraction):

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL). The washing steps must be performed consistently to remove acidic impurities and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine fractions containing the pure product and concentrate to yield the pyrazole as an oil.

Table 2: Impact of Reagent Purity on Reaction Outcome (Hypothetical Data)

ExperimentReagent PurityReaction Yield (%)Product Purity (%)Observations
A99%85>98Clean reaction profile, straightforward purification.
B90%6291Multiple side products observed by TLC, difficult purification.
CUnverified (old stock)45<80Dark reaction mixture, significant baseline material on TLC.

This data illustrates a direct correlation between the purity of the starting hydrazine and the success of the reaction. Using a reagent of lower or unknown purity leads to a dramatic decrease in yield and complicates downstream processing, directly impacting reproducibility.

Comparative Analysis: Alternative Hydrazine Reagents

While (Cyclopropylmethyl)hydrazine hydrochloride is effective, its handling requirements and potential for side reactions may lead researchers to consider alternatives for certain transformations. The choice of an alternative depends heavily on the specific chemical transformation. For instance, in reductions like the Wolff-Kishner reaction, safer alternatives to hydrazine itself have been developed.[14][15]

Table 3: Comparison of Hydrazine Reagents

Feature(Cyclopropylmethyl)hydrazine HClPhenylhydrazine HClMethyl Hydrazinocarboxylate
Primary Use Building block for heterocyclesFischer indole synthesis, derivatizationSafer alternative for Wolff-Kishner reduction[15]
Reactivity High (nucleophilic amine)Moderate (electron-withdrawing phenyl group)Moderate (requires activation)
Stability Moderate; requires salt form and cold storage[6]More stable than alkyl hydrazinesGood (bench-stable solid)[15]
Safety Profile Harmful/Irritant[3]Toxic, suspected carcinogenLower toxicity than hydrazine
Key Reproducibility Factor Purity, exclusion of air/moisturePurity, potential for tar formationConsistent base and temperature conditions

This comparison highlights that no single reagent is universally superior. The selection must be guided by the specific reaction, safety considerations, and the desired final product.

Troubleshooting Irreproducible Results

When an experiment yields inconsistent results, a systematic approach is necessary to identify the root cause.

G Start Inconsistent Yield or Purity CheckReagent 1. Analyze Reagent Purity (HPLC, NMR) Start->CheckReagent ReagentOK Purity >97%? CheckReagent->ReagentOK CheckConditions 2. Review Reaction Conditions ReagentOK->CheckConditions Yes PurifyReagent Action: Purify or Source New Reagent ReagentOK->PurifyReagent No Atmosphere Inert Atmosphere Used? CheckConditions->Atmosphere Solvent Solvent Anhydrous? Atmosphere->Solvent Yes FixAtmosphere Action: Improve N2/Ar Purge Atmosphere->FixAtmosphere No Temp Temperature Stable? Solvent->Temp Yes FixSolvent Action: Use Freshly Distilled/Anhydrous Solvent Solvent->FixSolvent No CheckWorkup 3. Standardize Workup Temp->CheckWorkup Yes FixTemp Action: Calibrate & Monitor Heating Mantle/Bath Temp->FixTemp No FixWorkup Action: Ensure Consistent Volumes & Techniques CheckWorkup->FixWorkup

Caption: A decision tree for troubleshooting reproducibility.

Conclusion

Achieving reproducible results with (Cyclopropylmethyl)hydrazine hydrochloride is an attainable goal that rests on three pillars: rigorous verification of starting material purity, meticulous control over reaction conditions (particularly atmosphere and temperature), and consistent work-up and purification procedures. By treating the reagent not as a simple commodity but as a sensitive component of a complex system, researchers can eliminate major sources of variability. The protocols and insights provided in this guide serve as a robust framework for developing self-validating experimental systems, ultimately leading to more reliable and trustworthy scientific outcomes.

References

  • (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents. (n.d.). Google Patents.
  • (cyclopropylmethyl)hydrazine dihydrochloride, min 97%, 1 gram. (n.d.). CP Lab Chemicals. Retrieved from [Link]

  • (Cyclopropylmethyl)hydrazine dihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction - CentAUR. (2015). CentAUR. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting NMR and Mass Spectrometry Data for (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. (Cyclopropylmethyl)hydrazine hydrochloride, a valuable building block in pharmaceutical synthesis, presents a unique combination of structural motifs—a strained cyclopropyl ring, a flexible methylene linker, and a reactive hydrazine moiety—that give rise to distinct spectroscopic signatures. This guide provides an in-depth, experience-driven interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. Beyond a simple data report, we will delve into the causal relationships between molecular structure and spectral features, offering a comparative analysis with relevant alternatives to highlight key diagnostic markers.

The Importance of a Multi-technique Approach

Reliance on a single analytical technique can be misleading. A comprehensive approach, integrating both NMR and MS data, provides a self-validating system for structural elucidation. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the electronic environment of the nuclei, while mass spectrometry reveals the molecular weight and provides clues to the molecular formula and fragmentation patterns.

Experimental Workflow: A Self-Validating System

The acquisition of high-quality NMR and MS data is paramount for accurate interpretation. The following workflow outlines the key steps, emphasizing the rationale behind each choice.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis & Interpretation prep Weigh ~5-10 mg of (Cyclopropylmethyl)hydrazine HCl dissolve Dissolve in appropriate deuterated solvent (e.g., D2O or DMSO-d6) prep->dissolve proton_nmr Acquire 1H NMR Spectrum dissolve->proton_nmr sample_infusion Prepare dilute solution for infusion or LC-MS dissolve->sample_infusion carbon_nmr Acquire 13C NMR Spectrum proton_nmr->carbon_nmr dept_nmr Acquire DEPT-135 Spectrum (Optional but Recommended) carbon_nmr->dept_nmr integrate Integrate NMR & MS Data dept_nmr->integrate ionization Electrospray Ionization (ESI) in positive ion mode sample_infusion->ionization ms1 Acquire Full Scan MS (MS1) ionization->ms1 ms2 Acquire Product Ion Scan (MS/MS) of the molecular ion ms1->ms2 ms2->integrate compare Compare with predicted spectra and alternative compounds integrate->compare structure Confirm Structure of (Cyclopropylmethyl)hydrazine HCl compare->structure

Figure 1: A generalized workflow for the acquisition and analysis of NMR and mass spectrometry data for (Cyclopropylmethyl)hydrazine hydrochloride.

Causality Behind Experimental Choices:

  • Solvent Selection: (Cyclopropylmethyl)hydrazine hydrochloride is a salt, making it soluble in polar solvents. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for NMR. D₂O is advantageous for its simplicity but will result in the exchange of the labile N-H protons with deuterium, causing their signals to disappear. DMSO-d₆, being aprotic, will allow for the observation of these N-H protons.

  • Ionization Method: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar and salt-like molecules, minimizing in-source fragmentation and increasing the likelihood of observing the molecular ion. Positive ion mode is chosen as the hydrazine moiety is readily protonated.

Interpreting the ¹H NMR Spectrum: A Window into the Proton Environment

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environments, and their connectivity. For (Cyclopropylmethyl)hydrazine hydrochloride, we expect to see distinct signals for the cyclopropyl, methylene, and hydrazine protons.

Predicted ¹H NMR Data for (Cyclopropylmethyl)hydrazine Hydrochloride (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.10d, J ≈ 7.2 Hz2H-CH₂-Adjacent to a CH group and a nitrogen atom. The electron-withdrawing effect of the protonated nitrogen deshields these protons.
~1.15m1H-CH- (cyclopropyl)Methine proton of the cyclopropyl group, coupled to the adjacent CH₂ groups.
~0.65m2H-CH₂- (cyclopropyl, trans)Diastereotopic methylene protons of the cyclopropyl ring, trans to the methylhydrazine group. These are highly shielded due to the ring's magnetic anisotropy.[1]
~0.35m2H-CH₂- (cyclopropyl, cis)Diastereotopic methylene protons of the cyclopropyl ring, cis to the methylhydrazine group. These are the most shielded protons in the molecule.[1]

Key Interpretive Insights for the ¹H NMR Spectrum:

  • The Upfield Signature of the Cyclopropyl Group: The most striking feature of the spectrum is the presence of signals in the highly shielded (upfield) region between 0.3 and 1.2 ppm. This is a classic diagnostic marker for a cyclopropyl group.[1] The magnetic anisotropy of the three-membered ring generates a shielding cone above and below the plane of the ring, causing the protons attached to it to resonate at a much lower frequency than typical aliphatic protons.

  • Splitting Patterns (Coupling): The methylene protons adjacent to the hydrazine will appear as a doublet due to coupling with the single methine proton of the cyclopropyl group. The cyclopropyl protons will exhibit complex multiplets due to geminal and vicinal coupling with each other.

  • Effect of the Hydrochloride Salt: The presence of the hydrochloride salt results in the protonation of one of the nitrogen atoms. This has an electron-withdrawing effect, causing the adjacent methylene protons to be shifted downfield (to a higher ppm value) compared to the free base. In D₂O, the acidic N-H protons will exchange with deuterium and will not be visible in the spectrum. If the spectrum were run in a non-protic solvent like DMSO-d₆, broad signals corresponding to the NH₂ and NH₂⁺ protons would be observed, likely at a downfield chemical shift.

Interpreting the ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for (Cyclopropylmethyl)hydrazine Hydrochloride (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~55.0CH₂-CH₂-The methylene carbon is attached to the electron-withdrawing protonated hydrazine group, causing a downfield shift.
~8.5CH-CH- (cyclopropyl)The methine carbon of the cyclopropyl ring.
~4.0CH₂-CH₂- (cyclopropyl)The methylene carbons of the cyclopropyl ring are highly shielded, appearing at a very upfield chemical shift.

Key Interpretive Insights for the ¹³C NMR Spectrum:

  • Distinct Upfield Signals: Similar to the ¹H NMR, the cyclopropyl carbons are highly shielded and appear at unusually high field (low ppm values).

  • DEPT-135 for Confirmation: A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. In this case, it would show two positive signals for the CH₂ groups and one positive signal for the CH group, confirming the assignments.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data for (Cyclopropylmethyl)hydrazine Hydrochloride

m/zInterpretation
87.09[M+H]⁺ of the free base (C₄H₁₀N₂)
55.06[C₄H₇]⁺, Cyclopropylmethyl cation
41.04[C₃H₅]⁺, Cyclopropyl cation

Key Interpretive Insights for the Mass Spectrum:

  • Molecular Ion: Due to the lability of the N-N bond and the potential for fragmentation, the molecular ion peak of the intact hydrochloride salt may not be observed. Instead, the protonated molecular ion of the free base ([M+H]⁺) at m/z 87.09 is expected to be the highest mass peak corresponding to the molecule.

  • Major Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the C-N bond (alpha-cleavage), which is common for amines. This would result in the formation of the stable cyclopropylmethyl cation ([C₄H₇]⁺) at m/z 55.06, which would likely be the base peak. Further fragmentation of this cation could lead to the loss of a methylene group to form the cyclopropyl cation ([C₃H₅]⁺) at m/z 41.04.

G parent (Cyclopropylmethyl)hydrazine [M+H]+ = 87.09 loss1 - NH2NH2 parent->loss1 frag1 Cyclopropylmethyl cation [C4H7]+ = 55.06 (Base Peak) loss2 - CH2 frag1->loss2 frag2 Cyclopropyl cation [C3H5]+ = 41.04 loss1->frag1 loss2->frag2

Figure 2: Predicted major fragmentation pathway for (Cyclopropylmethyl)hydrazine in positive ion ESI-MS.

Comparative Analysis: Highlighting Uniqueness

To underscore the unique spectral features of (Cyclopropylmethyl)hydrazine hydrochloride, a comparison with other hydrazine derivatives is instructive.

Predicted ¹H NMR Chemical Shift Comparison

CompoundKey ProtonsPredicted δ (ppm)Key Differentiating Feature
(Cyclopropylmethyl)hydrazine HCl Cyclopropyl-H ~0.3 - 1.2 Highly shielded signals characteristic of the cyclopropyl ring.
Ethylhydrazine HClCH₃~1.3 (t)Typical aliphatic signals, no significant upfield shifts.
CH₂~3.2 (q)
Phenylhydrazine HClAromatic-H~7.0 - 7.5 (m)Presence of signals in the aromatic region.

Predicted Mass Spectrum Base Peak Comparison

CompoundPredicted Base Peak (m/z)Fragmentation
(Cyclopropylmethyl)hydrazine HCl 55.06 Loss of hydrazine to form the cyclopropylmethyl cation.
Ethylhydrazine HCl29.04Loss of hydrazine to form the ethyl cation.
Phenylhydrazine HCl77.04Loss of hydrazine to form the phenyl cation.

This comparative data clearly illustrates how the cyclopropyl group in the target molecule imparts a unique and readily identifiable signature in both its NMR and mass spectra.

Conclusion: A Coherent Picture from Complementary Data

The structural elucidation of (Cyclopropylmethyl)hydrazine hydrochloride is a clear example of the power of a multi-technique analytical approach. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the characteristic upfield shifts of the cyclopropyl group serving as a definitive diagnostic marker. Mass spectrometry confirms the molecular weight of the free base and reveals a predictable fragmentation pattern dominated by the formation of the stable cyclopropylmethyl cation. By understanding the fundamental principles of these techniques and comparing the data with that of related structures, researchers can confidently and accurately confirm the identity and purity of this important synthetic building block.

References

Sources

A Comparative Benchmarking Guide to (Cyclopropylmethyl)hydrazine Hydrochloride as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in neuroscience and drug discovery, this guide offers a comparative performance analysis of (Cyclopropylmethyl)hydrazine hydrochloride, a monoamine oxidase (MAO) inhibitor. Our objective is to benchmark its activity against established standards, providing the necessary context, experimental frameworks, and supporting data for informed research and development decisions.

Introduction: The Rationale for MAO Inhibition

Monoamine oxidase (MAO) is a critical flavoenzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Its inhibition increases the synaptic availability of these monoamines, a foundational strategy for treating major depressive disorder and other neurological conditions.[1] MAO exists in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity.[1]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant therapies.[1]

  • MAO-B primarily metabolizes dopamine, and its inhibitors are mainly used in the management of Parkinson's disease.[3]

The development of MAO inhibitors (MAOIs) has evolved from non-selective, irreversible agents to isoform-selective and reversible compounds to improve safety and reduce side effects.[1] (Cyclopropylmethyl)hydrazine hydrochloride, also known as Cimemoxine, emerged as a reversible inhibitor with selectivity for MAO-A. This guide benchmarks its performance profile against three key standards representing different classes of MAOIs:

  • Tranylcypromine: A non-selective, irreversible inhibitor with a cyclopropylamine structure.

  • Phenelzine: A non-selective, irreversible inhibitor of the hydrazine class.[1]

  • Moclobemide: A modern, selective, and reversible inhibitor of MAO-A (RIMA).[1]

Mechanism of Action: Reversible vs. Irreversible Inhibition

The therapeutic and side-effect profiles of MAOIs are largely dictated by their mechanism of inhibition.

  • Irreversible Inhibitors like phenelzine and tranylcypromine form a covalent bond with the FAD cofactor of the MAO enzyme.[1] This inactivation is permanent for the life of the enzyme molecule. Enzyme activity is only restored through the synthesis of new MAO, a process that can take several weeks.[3] This long-lasting action contributes to their efficacy but also to significant drug-drug and drug-food interactions, such as the dangerous hypertensive crisis ("cheese effect") caused by ingesting tyramine-rich foods.[1]

  • Reversible Inhibitors like moclobemide and (Cyclopropylmethyl)hydrazine hydrochloride bind non-covalently to the enzyme's active site.[1] This binding is in equilibrium, and the inhibitor can dissociate, allowing the enzyme to regain function. This reversibility significantly reduces the risk of hypertensive crisis, as excess tyramine can displace the inhibitor and be metabolized.[3]

The following diagram illustrates the fundamental difference in their interaction with the MAO enzyme.

G cluster_0 Irreversible Inhibition (e.g., Phenelzine, Tranylcypromine) cluster_1 Reversible Inhibition (e.g., (Cyclopropylmethyl)hydrazine, Moclobemide) MAO_I Active MAO Enzyme Complex_I Covalently Bound Inactive Complex MAO_I->Complex_I Covalent Bonding Inhibitor_I Irreversible Inhibitor Inhibitor_I->Complex_I New_Enzyme New Enzyme Synthesis (Weeks) Complex_I->New_Enzyme Restores Activity MAO_R Active MAO Enzyme Complex_R Non-covalently Bound Inactive Complex MAO_R->Complex_R Equilibrium Binding Inhibitor_R Reversible Inhibitor Inhibitor_R->Complex_R

Figure 1: Mechanisms of MAO Inhibition

Quantitative Performance Benchmarking

The efficacy and selectivity of an MAO inhibitor are quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values (IC50 MAO-B / IC50 MAO-A) provides a selectivity index.

Note on Data Availability: While literature describes (Cyclopropylmethyl)hydrazine hydrochloride (Cimemoxine) as a selective and reversible MAO-A inhibitor, specific IC50 values from primary sources were not accessible for this guide. The experimental protocol provided in the subsequent section outlines the methodology to determine these values for a direct comparison.

The table below summarizes the reported in vitro potencies of the selected benchmark standards.

CompoundChemical ClassMechanismIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity (MAO-B/MAO-A)
(Cyclopropylmethyl)hydrazine HCl HydrazineReversible, SelectiveData Not AvailableData Not AvailableMAO-A Selective
Tranylcypromine CyclopropylamineIrreversible, Non-selective2.3[4][5]0.95[4][5]~0.4
Phenelzine HydrazineIrreversible, Non-selective~0.047 (Ki)~0.016 (Ki)~0.3
Moclobemide BenzamideReversible, Selective6.1 - 10>1000>167

Note: Kᵢ values for Phenelzine are presented, which represent the inhibition constant and are often comparable to IC50 values under specific assay conditions.

Experimental Protocol: In Vitro MAO Inhibition Assay

To quantitatively determine and validate the inhibitory potency (IC50) of (Cyclopropylmethyl)hydrazine hydrochloride and compare it directly to standards, a standardized in vitro assay is essential. The following protocol describes a common fluorometric method.

Causality Statement: This assay is designed to be a self-validating system. It measures the production of hydrogen peroxide (H₂O₂), a direct product of MAO activity. The rate of fluorescence generation is proportional to enzyme activity. By including a no-inhibitor control (100% activity) and a known standard (e.g., Clorgyline for MAO-A), the performance of the test compound can be accurately normalized and validated.

Materials:
  • Human recombinant MAO-A and MAO-B enzymes

  • (Cyclopropylmethyl)hydrazine hydrochloride and benchmark standards (Tranylcypromine, Phenelzine, Moclobemide)

  • Substrate: p-Tyramine[6]

  • Detection Reagent: Amplex® Red or similar H₂O₂ probe

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare 10 mM stock solutions of (Cyclopropylmethyl)hydrazine hydrochloride and all benchmark standards in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM). This range is critical to capture the full dose-response curve.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of a 96-well plate, add 45 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B, diluted in assay buffer).

    • Add 5 µL of the diluted test compound or standard. For control wells, add 5 µL of assay buffer containing the same final concentration of DMSO.

    • Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Signal Detection:

    • Prepare a "Working Reagent" mix containing the substrate (p-Tyramine), HRP, and the fluorescent probe in assay buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the Working Reagent to all wells.

    • Immediately place the plate in a fluorescence plate reader set to kinetic mode (e.g., λex = 530 nm, λem = 585 nm).

    • Measure the fluorescence signal every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates against the vehicle control (defined as 100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound against each MAO isoform.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare serial dilutions of (Cyclopropylmethyl)hydrazine HCl and benchmark standards B2 Add 5µL of diluted inhibitor (or vehicle control) A1->B2 A2 Dilute MAO-A and MAO-B enzyme stocks in assay buffer B1 Add 45µL MAO enzyme to 96-well plate A2->B1 B1->B2 B3 Pre-incubate for 15 min at 37°C B2->B3 B4 Initiate reaction by adding 50µL of Substrate/Probe Working Reagent B3->B4 B5 Read fluorescence kinetically B4->B5 C1 Calculate reaction rates (Slope of RFU/min) B5->C1 C2 Normalize rates to vehicle control to get % Inhibition C1->C2 C3 Plot % Inhibition vs. [Inhibitor] C2->C3 C4 Calculate IC50 values using non-linear regression C3->C4

Figure 2: Experimental Workflow for IC50 Determination

Discussion and Field Insights

The key performance differentiator for (Cyclopropylmethyl)hydrazine hydrochloride is its reported reversible and MAO-A selective profile. This positions it mechanistically alongside modern RIMAs like Moclobemide and distinct from the classic irreversible MAOIs.

  • Against Irreversible Standards (Tranylcypromine, Phenelzine): The primary advantage of (Cyclopropylmethyl)hydrazine hydrochloride is safety. Its reversibility should theoretically mitigate the risk of the tyramine-induced hypertensive crisis, a major clinical liability of irreversible inhibitors.[1] While Tranylcypromine and Phenelzine are highly potent, their non-selective nature and permanent enzyme inactivation necessitate strict dietary restrictions and carry a higher risk of drug interactions.[1] The performance trade-off is often between the robust, long-lasting efficacy of irreversible inhibitors and the superior safety profile of reversible ones.

  • Against Reversible Standard (Moclobemide): The comparison with Moclobemide is the most direct. Both are selective for MAO-A and reversible. The determining factors for performance would be relative potency (IC50), duration of action in vivo, and any differences in off-target effects or metabolic profile. A significantly lower IC50 for MAO-A would suggest higher potency, potentially allowing for lower therapeutic doses. The hydrazine and cyclopropylmethyl moieties in the target compound are structurally distinct from Moclobemide's benzamide structure, which could lead to different pharmacokinetic and pharmacodynamic properties worth investigating.

Conclusion

(Cyclopropylmethyl)hydrazine hydrochloride presents a compelling profile as a reversible and selective MAO-A inhibitor . Its mechanism aligns with modern therapeutic strategies that prioritize safety by minimizing the risks associated with older, irreversible MAOIs. While direct quantitative data for its inhibitory potency requires experimental determination via the outlined protocol, its qualitative characteristics position it as a direct competitor to Moclobemide. Its unique chemical structure, combining features of both hydrazine and cyclopropylamine inhibitors, warrants further investigation to fully characterize its potential as a therapeutic agent for depressive and anxiety disorders.

References

  • Abcam. Tranylcypromine, MAO inhibitor (CAS 13492-01-8). abcam.com. Accessed December 30, 2025.
  • MedChemExpress. MAO-B Inhibitor, Gene. medchemexpress.com. Accessed December 30, 2025.
  • APExBIO. Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor. apexbt.com. Accessed December 30, 2025.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Published online 2017.
  • Finberg, J. P., & Youdim, M. B. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. bioassaysys.com. Accessed December 30, 2025.
  • Ramsay, R. R., & Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(3), 481-498.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (Cyclopropylmethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle and manage them safely. (Cyclopropylmethyl)hydrazine hydrochloride is a valuable reagent in synthetic chemistry, particularly for creating novel compounds in drug discovery. However, its structural relationship to the hydrazine class of compounds necessitates a rigorous and informed approach to its disposal.

This guide moves beyond a simple checklist. It provides a framework for understanding the chemical's hazards, the regulatory landscape, and the detailed, validated procedures for its safe disposition. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and full regulatory compliance.

Part 1: Hazard Assessment and Regulatory Framework

Before any handling or disposal, a thorough understanding of the associated risks is essential. (Cyclopropylmethyl)hydrazine hydrochloride, like other hydrazine derivatives, is classified as a hazardous substance.

Inherent Chemical Hazards

The primary hazards are associated with its toxicity and irritant properties.[1] While specific data for this compound is limited, the broader data on hydrazines informs a cautious approach.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[1]H315
Eye Damage/Irritation Causes serious eye irritation.[1]H319
Respiratory Irritation May cause respiratory irritation.[1]H335
Potential Carcinogen Hydrazine and its derivatives are considered potential human carcinogens by multiple regulatory bodies, including the EPA and OSHA.[2][3]H350 (Applies to related compounds)
Regulatory Compliance

Disposal of this compound falls under stringent federal and local regulations. All waste generated must be managed as hazardous waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), hydrazine-containing waste is considered hazardous.[4][5] Disposal must follow all applicable regulations for hazardous waste management, including proper labeling, storage, and use of a licensed disposal facility.[6]

  • Occupational Safety and Health Administration (OSHA): Laboratories using this chemical must comply with 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," and the Hazard Communication Standard (29 CFR 1910.1200).[7][8] Due to its potential carcinogenicity, work with (Cyclopropylmethyl)hydrazine hydrochloride may require establishing a "designated area."[8][9]

Part 2: Personnel Protection and Safe Handling

Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense against exposure.

Engineering Controls

All work involving the handling or weighing of solid (Cyclopropylmethyl)hydrazine hydrochloride, or the preparation of its solutions, must be conducted inside a certified chemical fume hood.[9][10] This is non-negotiable and serves to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.[11]

Required Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the following PPE is considered the minimum requirement.

PPE TypeSpecificationRationale
Hand Protection Butyl rubber or other chemically impermeable gloves (e.g., Nitrile gloves for incidental contact).[9][11]Prevents dermal absorption, which is a significant route of exposure.[12] Gloves must be inspected before use and changed immediately if contaminated.[13]
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.[9][10]Protects against accidental splashes that can cause severe eye irritation.[1]
Body Protection Flame-resistant lab coat.[9]Protects skin from contamination and provides a barrier against spills.
Respiratory Protection Generally not required if work is performed within a fume hood. If a hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8][11]Prevents inhalation of airborne dust or aerosols.

Part 3: Disposal and Decontamination Protocols

The guiding principle for disposal is that this chemical must never enter the public sewer system or general waste stream.[13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing (Cyclopropylmethyl)hydrazine hydrochloride.

DisposalWorkflow start Waste Generated (Cyclopropylmethyl)hydrazine hydrochloride) waste_type Determine Waste Type start->waste_type bulk Bulk/Unused Reagent or Grossly Contaminated Material waste_type->bulk Solid / Concentrated small Small Quantity Aqueous Waste (<1%) waste_type->small Dilute Aqueous empty Empty Container waste_type->empty Container package_bulk Step 1: Package Waste - Label as Hazardous Waste - Use sealed, compatible container bulk->package_bulk neutralize Protocol A: Chemical Neutralization (See detailed steps below) small->neutralize decon Protocol B: Container Decontamination (See detailed steps below) empty->decon store_bulk Step 2: Store Securely - In satellite accumulation area - Away from incompatible materials package_bulk->store_bulk call_vendor Step 3: Arrange Pickup - Contact licensed hazardous waste disposal vendor store_bulk->call_vendor verify Verify Neutralization (e.g., hydrazine test strips) neutralize->verify drain_dispose Dispose Down Drain (Only if local regulations permit and neutralization is complete) verify->drain_dispose dispose_container Dispose of Container (Recycle or landfill as non-hazardous waste) decon->dispose_container

Sources

Personal protective equipment for handling (Cyclopropylmethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (Cyclopropylmethyl)hydrazine hydrochloride

This guide provides essential safety protocols and operational directives for the handling of (Cyclopropylmethyl)hydrazine hydrochloride. As a substituted hydrazine derivative, this compound warrants meticulous handling due to its potential health hazards. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist to explain the critical reasoning behind each safety measure, fostering a deep-seated culture of safety in the laboratory.

Hazard Assessment: Understanding the Risks

(Cyclopropylmethyl)hydrazine hydrochloride and its parent class, hydrazines, are recognized for their significant health risks. A thorough understanding of these hazards is the foundation of safe laboratory practice. The primary risks are associated with its toxicity, irritant properties, and the potential for carcinogenicity.[1][2]

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[3] Exposure can lead to symptoms such as dizziness, headache, nausea, and in severe cases, seizures and coma.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[3][4] Hydrazines are known to be corrosive, capable of causing severe burns upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][5] Higher exposures can lead to more severe conditions like pulmonary edema, a medical emergency.[2]

  • Carcinogenicity: Many hydrazine derivatives are suspected or known carcinogens.[1][2][6] Therefore, exposure should be minimized to the lowest possible levels.

Given these risks, a comprehensive safety strategy incorporating engineering controls, administrative protocols, and personal protective equipment is not just recommended, but mandatory.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered for safety. This represents the most critical step in risk mitigation.

  • Chemical Fume Hood: All handling of (Cyclopropylmethyl)hydrazine hydrochloride, including weighing, mixing, and transferring, must be conducted within a certified and properly functioning chemical fume hood.[1][6] This is non-negotiable. The fume hood's constant airflow is essential to capture and exhaust dust, vapors, and aerosols, preventing inhalation exposure.[1]

  • Designated Work Area: A specific area within the lab should be designated for working with particularly hazardous substances like this compound.[7] This area should be clearly marked with appropriate hazard signage.[1]

  • Emergency Equipment: Ensure immediate access to a fully functional safety shower and eyewash station.[8][9] Their proximity is crucial for rapid decontamination in the event of an accidental exposure.

  • Standard Operating Procedures (SOPs): Prior to beginning any experiment, a detailed SOP must be written and approved.[10] This document should outline the specific steps of the procedure, the known hazards, the required controls, and emergency procedures. All personnel handling the substance must be trained on this SOP.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected carefully, inspected before each use, and worn correctly throughout the entire handling process.[11]

Protection TypeRequired PPECritical Rationale
Eye & Face ANSI Z87.1-compliant splash-proof safety goggles. A full-face shield is required over goggles when there is a significant risk of splashing.[1][7]Protects against accidental splashes that can cause serious eye irritation or permanent damage.[3][4]
Hand Chemical-resistant nitrile gloves (minimum). Consider double-gloving. For significant splash hazards, heavier-duty gloves like butyl rubber or chloroprene are recommended.[1][7][8]Prevents dermal absorption, a primary route of toxic exposure.[3] Gloves must be inspected for tears or holes before each use and disposed of properly after handling.[11][12]
Body A flame-resistant lab coat is mandatory.[7] For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn over the lab coat.[9][11]Protects skin from contact and prevents contamination of personal clothing.[11]
Respiratory Not required if and only if all work is performed within a certified chemical fume hood.The fume hood serves as the primary respiratory protection.[1] Should any procedure necessitate handling outside of a fume hood, a comprehensive risk assessment must be performed and a NIOSH-approved respirator program implemented.[8][13]

Operational Protocol: Safe Handling from Start to Finish

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Experimental Workflow for Handling (Cyclopropylmethyl)hydrazine hydrochloride

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Procedure prep 1. Pre-Handling Checks - Verify fume hood certification is current. - Don all required PPE (goggles, lab coat, gloves). - Ensure spill kit and emergency equipment are accessible. handling 2. Compound Handling (Inside Fume Hood) - Carefully weigh or transfer the solid compound. - Keep the container closed when not in use. - Maintain the fume hood sash at the lowest practical height. prep->handling cleanup 3. Decontamination & Cleanup - Decontaminate all work surfaces and equipment. - Securely seal the primary chemical container. - Return the chemical to its designated storage location. handling->cleanup disposal 4. Waste & PPE Disposal - Segregate hazardous waste into a labeled, sealed container. - Carefully doff PPE, avoiding self-contamination. - Dispose of gloves and other contaminated items as hazardous waste. - Wash hands thoroughly. cleanup->disposal

Caption: A four-step workflow for the safe handling of (Cyclopropylmethyl)hydrazine hydrochloride.

Step-by-Step Methodology
  • Pre-Handling:

    • Verify that the chemical fume hood has been certified within the last year.

    • Clear the fume hood of any unnecessary items to ensure proper airflow and contain spills.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before retrieving the (Cyclopropylmethyl)hydrazine hydrochloride.

    • Locate the nearest spill kit and verify its contents.

  • Handling:

    • Perform all manipulations of the chemical deep within the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

    • Avoid creating dust.[11][12] If transferring, do so carefully and slowly.

    • Keep the sash as low as possible while still allowing for comfortable manipulation.

    • Immediately close the container after dispensing the required amount.

  • Post-Procedure & Cleanup:

    • Once the experiment is complete, securely close the primary chemical container.

    • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Return the chemical to its designated, secure storage area.[11]

  • PPE Removal and Handwashing:

    • Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first.

    • Dispose of contaminated gloves and any disposable labware into a designated hazardous waste container.[12]

    • Remove your lab coat and safety goggles.

    • Wash hands thoroughly with soap and water.[9][11]

Emergency Procedures: Preparing for the Unexpected

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately remove contaminated clothing.[7][11] Flush the affected area with copious amounts of water for at least 15 minutes while proceeding to a safety shower.[7] Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[11]

  • Spill: Do not attempt to clean up a spill of (Cyclopropylmethyl)hydrazine hydrochloride yourself.[7] Evacuate the immediate area and notify your supervisor and the institution's environmental health and safety (EHS) department. Prevent others from entering the area. Remain nearby at a safe distance to provide information to emergency responders.[7]

Waste Disposal: Compliant and Safe Management

Hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7]

  • Segregation: All waste contaminated with (Cyclopropylmethyl)hydrazine hydrochloride, including excess chemical, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[11]

  • Neutralization (if required by institutional protocol): Some protocols may call for the chemical destruction of hydrazine waste before collection. A common method involves slow addition to a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite.[8][9] This is a hazardous reaction that produces heat and gas and must only be performed by trained personnel following a validated SOP inside a fume hood.

  • Disposal: The sealed hazardous waste container must be disposed of through your institution's EHS office. Do not pour any hydrazine-containing waste down the drain.[11]

References

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - (CYCLOPROPYLMETHYL)HYDRAZINE DIHYDROCHLORIDE - ChemicalBook. (2025-07-19).
  • Performance Chemicals Hydrazine - Arxada. (n.d.).
  • Safety and Handling of Hydrazine - DTIC. (n.d.).
  • Hydrazine (HSG 56, 1991) - INCHEM. (n.d.).
  • Gowd, V., & Marwaha, R. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
  • (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem. (n.d.).
  • Cyclopropylhydrazine hydrochloride - Ambeed.com. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025-02-04).
  • 809282-61-9 Cas No. | (Cyclopropylmethyl)hydrazine dihydrochloride - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-04).
  • 1-(cyclopropylmethyl)hydrazine hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.).
  • (cyclopropylmethyl)hydrazine dihydrochloride, min 97%, 1 gram. (n.d.).
  • (Cyclopropylmethyl)hydrazine hydrochloride 97% | CAS: 1181457-83-9 | AChemBlock. (n.d.).
  • LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. (2024-04-02).
  • Standard Operating Procedure: Hydrazine - UC Santa Barbara. (n.d.).

Sources

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